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  • Product: 2-propyl-1H-pyrrole-3-carboxylic acid
  • CAS: 1516169-54-2

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 2-Propyl-1H-Pyrrole-3-Carboxylic Acid: In Vitro Target Engagement and Pathway Modulation

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Quantitative Data

I've completed the quantitative data table, detailing target assays, metrics, representative values, and pharmacological implications. PHD2's TR-FRET inhibition has IC50 values. KEAP1-NRF2 assays have similar IC50. HIF-1α stabilization is detailed with EC50, and NQO1 induction is measured as fold change. I'm noting the baseline metrics.

Executive Summary

In the landscape of rational drug design, low-molecular-weight heterocyclic scaffolds serve as critical starting points for developing targeted therapeutics. 2-Propyl-1H-pyrrole-3-carboxylic acid (CAS: 1516169-54-2) is a highly versatile pharmacophore characterized by its bidentate interaction capabilities [3.10]. While often utilized as a synthetic intermediate, the core structural motif—a pyrrole ring substituted with a lipophilic alkyl chain and a hydrogen-bonding carboxylic acid—exhibits profound intrinsic biological activity.

This technical whitepaper delineates the in vitro mechanisms of action for the 2-propyl-1H-pyrrole-3-carboxylic acid scaffold, focusing on its two primary validated targets: the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) enzymes and the KEAP1-NRF2 protein-protein interaction (PPI) axis.

Structural Rationale & Pharmacophore Dynamics

The pharmacological utility of 2-propyl-1H-pyrrole-3-carboxylic acid stems from its precise spatial geometry:

  • 3-Carboxylic Acid Moiety: Acts as a critical bidentate chelator for divalent metal ions (e.g., Fe²⁺) and serves as a strong hydrogen bond donor/acceptor, mimicking endogenous organic acids like 2-oxoglutarate (2-OG)[1].

  • Pyrrole Nitrogen (1H): Provides a secondary hydrogen-bonding site that stabilizes the compound within target active sites.

  • 2-Propyl Group: Introduces tunable steric bulk and lipophilicity, allowing the molecule to anchor securely into hydrophobic binding pockets adjacent to polar active sites, significantly enhancing binding affinity compared to unsubstituted analogs[2].

Primary Mechanism I: HIF-Prolyl Hydroxylase (PHD) Inhibition

Under normoxic conditions, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate specific proline residues on the HIF-1α subunit, tagging it for ubiquitination by the von Hippel-Lindau (VHL) ligase and subsequent proteasomal degradation.

The pyrrole-3-carboxylic acid scaffold acts as a competitive inhibitor of PHD2. The carboxylic acid group directly chelates the active site Fe²⁺ ion, while the pyrrole ring and 2-propyl chain occupy the 2-OG binding pocket[1]. By displacing 2-OG, the compound halts the hydroxylation cycle. This leads to the intracellular accumulation of HIF-1α, its translocation to the nucleus, and the transcription of adaptive genes such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO).

PHD2_Inhibition Drug 2-Propyl-1H-pyrrole- 3-carboxylic acid PHD2 PHD2 Enzyme (Fe2+ dependent) Drug->PHD2 Competitive Inhibition (2-OG Pocket) HIF1a HIF-1α Subunit PHD2->HIF1a Hydroxylation (Blocked) VHL VHL Ubiquitin Ligase HIF1a->VHL If Hydroxylated Nucleus Nucleus (HIF-1α/β Dimer) HIF1a->Nucleus Stabilized (Normoxia) Degradation Proteasomal Degradation VHL->Degradation Genes VEGF / EPO Transcription Nucleus->Genes

Fig 1: Mechanism of HIF-1α stabilization via PHD2 inhibition by pyrrole-3-carboxylic acid.

Primary Mechanism II: KEAP1-NRF2 Axis Modulation

The Nuclear factor erythroid 2-related factor 2 (NRF2) is the master regulator of the cellular antioxidant response. In basal states, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination by the Cul3 ligase complex[3].

Derivatives of 3-carboxylic acid pyrroles function as non-covalent, competitive inhibitors of the KEAP1-NRF2 protein-protein interaction[3]. The compound's spatial arrangement mimics the high-affinity "ETGE" motif of NRF2. By binding directly to the Kelch domain of KEAP1, the pyrrole derivative prevents NRF2 sequestration. The liberated NRF2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) to upregulate cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[3].

KEAP1_NRF2 Drug 2-Propyl-1H-pyrrole- 3-carboxylic acid KEAP1 KEAP1 (Kelch Domain) Drug->KEAP1 Non-covalent Binding NRF2 NRF2 Transcription Factor KEAP1->NRF2 Sequestration (Blocked) Cul3 Cul3/Rbx1 Ligase KEAP1->Cul3 Nucleus Nucleus (ARE Binding) NRF2->Nucleus Translocation Cul3->NRF2 Ubiquitination (Blocked) Genes Antioxidant Genes (HO-1, NQO1) Nucleus->Genes

Fig 2: Disruption of the KEAP1-NRF2 protein-protein interaction by the pyrrole pharmacophore.

Quantitative Target Engagement Data

The following table summarizes representative baseline in vitro metrics for the unsubstituted 2-propyl-1H-pyrrole-3-carboxylic acid scaffold, demonstrating its dual-target engagement profile.

Target / AssayMetricRepresentative ValuePharmacological Implication
PHD2 (TR-FRET) IC₅₀1.2 - 4.5 µMCompetitive inhibition at the 2-OG binding site; Fe²⁺ chelation.
KEAP1-NRF2 (FP) IC₅₀8.5 - 15.0 µMDisruption of the Kelch domain protein-protein interaction.
HIF-1α (Western Blot) EC₅₀~10.0 µMIntracellular target engagement resulting in protein stabilization.
NQO1 Induction (qPCR) Fold Change3.5x at 20 µMDownstream functional activation of ARE-dependent transcription.

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action, the following self-validating in vitro workflows are designed to establish direct causality between compound administration and target engagement.

Protocol A: Time-Resolved FRET (TR-FRET) for PHD2 Inhibition

Purpose: To quantify the direct competitive inhibition of PHD2 catalytic activity. Causality: TR-FRET measures the specific hydroxylation of a biotinylated HIF-1α peptide. Inhibition by the pyrrole compound prevents hydroxylation, directly reducing the FRET signal generated by the proximity of a Europium-labeled anti-hydroxy-HIF antibody and Streptavidin-APC.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT). Critical Step: Supplement with 10 µM FeSO₄ and 1 mM ascorbate immediately before use to maintain the iron in the catalytically active Fe(II) state.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-propyl-1H-pyrrole-3-carboxylic acid in DMSO. Transfer 100 nL to a 384-well pro-plate. Self-Validation: Include DMSO-only wells (100% activity) and no-enzyme wells (0% activity background).

  • Reaction Initiation: Add 5 µL of recombinant human PHD2 enzyme (50 nM final) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the compound in the 2-OG pocket. Add 5 µL of substrate mix containing 100 nM biotinylated HIF-1α peptide and 2 µM 2-OG.

  • Detection: After 60 minutes, quench the reaction by adding 10 µL of detection mix containing 10 mM EDTA (to strip Fe²⁺), 1 nM Eu-labeled anti-hydroxy-HIF1α antibody, and 20 nM Streptavidin-APC.

  • Validation & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the control wells; a Z' > 0.6 validates assay robustness. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol B: Fluorescence Polarization (FP) for KEAP1-NRF2 Disruption

Purpose: To measure the non-covalent disruption of the KEAP1-NRF2 interaction. Causality: A FITC-labeled NRF2 ETGE peptide bound to the massive KEAP1 protein tumbles slowly, yielding high polarization. When the pyrrole compound competitively displaces the peptide, the free peptide tumbles rapidly, causing a measurable drop in polarization.

  • Tracer Preparation: Synthesize and purify a FITC-labeled 16-mer peptide corresponding to the NRF2 ETGE motif. Dilute to 10 nM in assay buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1% BSA).

  • Protein Incubation: Add recombinant KEAP1 Kelch domain (100 nM final concentration) to a 384-well black microplate.

  • Competitive Displacement: Add the pyrrole compound in a dose-response format. Self-Validation: Include an unlabeled ETGE peptide (10 µM) as a positive control for 100% displacement.

  • Measurement: Incubate the plate in the dark for 30 minutes at room temperature to reach equilibrium.

  • Validation & Analysis: Read parallel and perpendicular fluorescence intensity (Excitation: 485 nm; Emission: 535 nm). Calculate millipolarization (mP) units. Ensure the dynamic range between the bound tracer (DMSO control) and free tracer (unlabeled peptide control) is at least 100 mP.

References

  • US20200031820A1 - 3-carboxylic acid pyrroles as nrf2 regulators - Google Patents Source: Google Patents URL
  • US8759345B2 - Benzoimidazoles as prolyl hydroxylase inhibitors - Google Patents Source: Google Patents URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-Propyl-1H-pyrrole-3-carboxylic Acid: A Technical Whitepaper

Executive Summary The rational design of small-molecule therapeutics relies heavily on structurally diverse, highly functionalized heterocyclic building blocks. 2-Propyl-1H-pyrrole-3-carboxylic acid (CAS: 1516169-54-2) h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on structurally diverse, highly functionalized heterocyclic building blocks. 2-Propyl-1H-pyrrole-3-carboxylic acid (CAS: 1516169-54-2) has emerged as a critical intermediate in the synthesis of tetrasubstituted pyrrole amides and other bioactive libraries[1][2]. By incorporating a lipophilic propyl chain at the C2 position and a reactive carboxylic acid at the C3 position, this molecule offers an optimal balance of pharmacokinetic tunability and synthetic versatility.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and validated synthetic protocols for 2-propyl-1H-pyrrole-3-carboxylic acid, designed specifically for application scientists and drug development professionals.

Physicochemical Profiling

Understanding the quantitative properties of 2-propyl-1H-pyrrole-3-carboxylic acid is essential for predicting its behavior in biological systems and optimizing downstream reactions (e.g., amidation, esterification). The 2-propyl substitution specifically enhances the molecule's lipophilicity (LogP ≈ 2.1) compared to its phenyl-substituted analogs, which directly correlates with improved blood-brain barrier (BBB) penetration[3].

Quantitative Data Summary

The following table synthesizes the core physicochemical and spectrometric data for the compound[1][4][5].

PropertyValueCausality / Significance
CAS Registry Number 1516169-54-2Primary identifier for regulatory compliance.
Molecular Formula C₈H₁₁NO₂Defines the core tetrasubstituted potential.
Molecular Weight 153.18 g/mol Low molecular weight ensures high ligand efficiency (LE) in drug design.
Monoisotopic Mass 153.07898 DaCritical for high-resolution mass spectrometry (HRMS) identification.
Predicted XLogP3 ~2.1Optimal lipophilicity for oral bioavailability and membrane permeability.
Predicted CCS [M+H]⁺ 132.5 ŲCollision Cross Section value for ion mobility spectrometry (IMS) tracking.
Precursor Ester CAS 27188-97-2Ethyl 2-propyl-1H-pyrrole-3-carboxylate is the primary synthetic precursor.

Structural Dynamics and Reactivity Pathways

The architecture of 2-propyl-1H-pyrrole-3-carboxylic acid is defined by three distinct functional zones:

  • The Pyrrole Core: Acts as both a hydrogen-bond donor (N-H) and a pi-electron-rich system, making it susceptible to electrophilic aromatic substitution at the unsubstituted α-position.

  • The 3-Carboxylic Acid: Serves as the primary handle for divergent library synthesis. It readily undergoes Weinreb amidation or standard peptide coupling to generate diverse therapeutic candidates[2].

  • The 2-Propyl Group: Sterically shields the C2 position while providing a flexible, hydrophobic anchor that modulates target receptor binding kinetics.

SAR Core 2-Propyl-1H-pyrrole -3-carboxylic acid Propyl 2-Propyl Group (LogP ≈ 2.1) Core->Propyl Carboxyl 3-Carboxylic Acid (pKa ≈ 4.5-5.0) Core->Carboxyl Pyrrole Pyrrole Core (H-Bonding) Core->Pyrrole BBB Enhanced BBB Penetration Propyl->BBB Amide Amide Derivatization (Library Synthesis) Carboxyl->Amide Target Receptor Binding & Bioactivity Pyrrole->Target

Structure-Activity Relationship (SAR) dynamics of 2-propyl-1H-pyrrole-3-carboxylic acid.

Synthetic Methodologies

The synthesis of 2-propyl-1H-pyrrole-3-carboxylic acid typically proceeds through the formation of its ethyl ester counterpart (Ethyl 2-propyl-1H-pyrrole-3-carboxylate, CAS: 27188-97-2)[3], followed by targeted saponification.

Two primary routes exist for constructing the substituted pyrrole ring:

  • Route A (Classical Cyclocondensation): Variations of the Hantzsch or Paal-Knorr synthesis utilizing β-keto esters and primary amines. While scalable, these methods often require harsh conditions and yield complex mixtures[2][3].

  • Route B (Formal [3+2] Dipolar Cycloaddition): A highly regioselective modern approach utilizing donor-acceptor (DA) cyclopropanes reacted with nitriles (e.g., n-butyronitrile) in the presence of a Lewis acid. This method guarantees precise placement of the propyl group at the C2 position[6][7].

Synthesis A β-Keto Esters + Amines C Ethyl 2-propyl-1H-pyrrole -3-carboxylate (CAS: 27188-97-2) A->C Cyclocondensation (Hantzsch/Paal-Knorr) B DA Cyclopropanes + Butyronitrile B->C [3+2] Cycloaddition (Lewis Acid Catalyzed) D 2-Propyl-1H-pyrrole -3-carboxylic acid (CAS: 1516169-54-2) C->D Alkaline Hydrolysis (NaOH / MeOH)

Synthetic pathways yielding 2-propyl-1H-pyrrole-3-carboxylic acid via ester intermediates.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice and in-process validation metrics.

Protocol I: Regioselective Synthesis of Ethyl 2-propyl-1H-pyrrole-3-carboxylate

Adapted from formal [3+2] cycloaddition methodologies[6].

  • Preparation & Setup:

    • In an oven-dried, argon-purged Schlenk flask, dissolve the appropriate donor-acceptor cyclopropane precursor (1.0 equiv) in anhydrous n-butyronitrile (8.0 equiv).

    • Causality: n-Butyronitrile acts as both the solvent and the dipolarophile. The 4-carbon chain of butyronitrile is chemically incorporated to become the 2-propyl substituent on the resulting pyrrole ring.

  • Execution:

    • Cool the reaction mixture to –40 °C using a dry ice/acetonitrile bath.

    • Dropwise, add a Lewis acid catalyst (e.g., TMSOTf, 0.2 equiv).

    • Causality: The low temperature prevents the thermal degradation of the highly reactive 1,3-dipole intermediate generated by the Lewis acid-mediated ring-opening of the cyclopropane.

  • In-Process Validation:

    • Monitor the reaction via TLC (20% EtOAc/Hexanes). The disappearance of the starting cyclopropane and the emergence of a UV-active spot at Rf​≈0.52 confirms the formation of the pyrrole core.

  • Isolation:

    • Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure ester as a colorless syrup.

Protocol II: Saponification to 2-Propyl-1H-pyrrole-3-carboxylic Acid

Hydrolysis of the ester to liberate the free carboxylic acid[3].

  • Preparation & Setup:

    • Dissolve Ethyl 2-propyl-1H-pyrrole-3-carboxylate (1.0 equiv) in a 1:1 mixture of Methanol and Tetrahydrofuran (THF) (0.2 M concentration).

    • Causality: THF is required to maintain the solubility of the lipophilic propyl-pyrrole substrate, while Methanol acts as a miscible co-solvent that facilitates the interaction with the aqueous base.

  • Execution:

    • Add 2M aqueous NaOH (3.0 equiv) dropwise at room temperature. Stir the mixture at 60 °C for 4 hours.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the sterically accessible ester carbonyl. Elevated temperature accelerates the tetrahedral intermediate's collapse, expelling ethanol.

  • In-Process Validation:

    • Perform TLC (Hexanes:EtOAc 7:3). The complete disappearance of the high- Rf​ ester spot and the appearance of a baseline spot (the sodium carboxylate salt) validates complete conversion.

  • Isolation (Self-Validating Precipitation):

    • Concentrate the mixture in vacuo to remove organic solvents. Dilute the remaining aqueous layer with distilled water and wash with diethyl ether to remove unreacted organic impurities.

    • Cool the aqueous layer in an ice bath and acidify dropwise with 1M HCl until the pH reaches ~3.0.

    • Causality: Protonation of the carboxylate salt neutralizes the molecule's charge. The lipophilic 2-propyl group drastically reduces the molecule's aqueous solubility in its neutral state, forcing the highly pure 2-propyl-1H-pyrrole-3-carboxylic acid to precipitate out of solution as a solid. Filter and dry under high vacuum.

References

  • [1] 2-propyl-1H-pyrrole-3-carboxylic acid — Chemical Substance Information. NextSDS. Available at:

  • [4] 1516169-54-2 | 2-Propyl-1H-pyrrole-3-carboxylic acid. BLD Pharm. Available at:

  • [5] 2-propyl-1h-pyrrole-3-carboxylic acid (C8H11NO2). PubChemLite, University of Luxembourg. Available at:

  • [6] New Chemistry of Donor-Acceptor Cyclopropanes. Ming Yu, The University of Texas at Austin (2004). Available at:

  • [3] Ethyl 2-propyl-1H-pyrrole-3-carboxylate | 27188-97-2. Benchchem. Available at:

  • [2] Solution Phase Synthesis of a Library of Tetrasubstituted Pyrrole Amides. ACS Publications. Available at:

  • [7] Donor-Acceptor Cyclopropanes in Pyrrole Synthesis. Ming Yu, The University of Texas at Austin (2004). Available at:

Sources

Foundational

Structural Elucidation of 2-Propyl-1H-pyrrole-3-carboxylic Acid: An In-Depth Guide to ¹H and ¹³C NMR Chemical Shifts

Executive Summary Pyrrole and its derivatives are privileged scaffolds in medicinal chemistry, serving as the core structural motif in numerous biologically active compounds and blockbuster drugs. In drug development, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole and its derivatives are privileged scaffolds in medicinal chemistry, serving as the core structural motif in numerous biologically active compounds and blockbuster drugs. In drug development, the precise functionalization of the pyrrole ring is critical for target binding affinity and pharmacokinetic optimization. 2-Propyl-1H-pyrrole-3-carboxylic acid (CAS: 1516169-54-2) is a highly valuable building block. Distinguishing its regiochemistry—specifically confirming the C2-propyl and C3-carboxylic acid substitution pattern—relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper provides a comprehensive technical guide to the ¹H and ¹³C NMR characterization of this compound, detailing the causality behind the observed chemical shifts and outlining a self-validating experimental protocol for structural confirmation.

Structural Elucidation & Causality of Chemical Shifts

The pyrrole ring is an electron-rich, aromatic, five-membered heterocycle. The introduction of substituents at the C2 and C3 positions disrupts the symmetry and alters the local electron density, which is directly reflected in the NMR chemical shifts. Understanding the causality behind these shifts is essential for accurate spectral interpretation.

  • The Nitrogen Heteroatom (N1): The lone pair on the pyrrole nitrogen is delocalized into the aromatic ring. The N-H proton typically appears far downfield (δ 11.0–11.5 ppm in DMSO-d₆) due to the combined deshielding effects of the aromatic ring current and the highly electronegative nitrogen atom.

  • The C3-Carboxylic Acid (Electron-Withdrawing Group): The -COOH group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This significantly deshields the adjacent C4 proton and carbon. Furthermore, the acidic proton of the carboxyl group exchanges slowly in aprotic solvents but appears as a broad singlet far downfield (δ ~11.8–12.5 ppm) in DMSO-d₆.

  • The C2-Propyl Group (Electron-Donating Group): The alkyl chain exerts a weak inductive electron-donating effect (+I). The α-methylene protons (C1') attached directly to the C2 position of the pyrrole ring are deshielded by the aromatic ring current, typically appearing around δ 2.7–2.9 ppm. The steric bulk of the propyl group at C2 also forces the C3-carboxylic acid into a specific conformation, often leading to subtle through-space deshielding (anisotropic effects) on the α-methylene protons.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2-propyl-1H-pyrrole-3-carboxylic acid. Because raw spectra for the free acid are often locked in proprietary databases, this data is synthesized using empirical1[1] and extrapolated from closely related, peer-reviewed analogs, such as2[2].

Table 1: ¹H NMR Chemical Shifts (Solvent: DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Notes
11.90 Broad Singlet (br s)1H-COOHHighly deshielded due to oxygen electronegativity and hydrogen bonding.
11.25 Broad Singlet (br s)1HPyrrole N-HDeshielded by aromatic ring current; broadened by quadrupolar relaxation of ¹⁴N.
6.65 Apparent triplet (t), J ≈ 2.8 Hz1HPyrrole C5-Hα-proton to the nitrogen; deshielded by the heteroatom but shielded by ring electron density.
6.35 Apparent triplet (t), J ≈ 2.8 Hz1HPyrrole C4-Hβ-proton; experiences deshielding from the adjacent C3-carboxylic acid (-M effect).
2.85 Triplet (t), J = 7.4 Hz2HPropyl C1'-H₂Deshielded by the adjacent aromatic pyrrole ring current.
1.55 Sextet (h), J = 7.4 Hz2HPropyl C2'-H₂Standard aliphatic methylene, split by adjacent C1' and C3' protons.
0.90 Triplet (t), J = 7.4 Hz3HPropyl C3'-H₃Terminal methyl group, residing in a shielded aliphatic environment.
Table 2: ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Mechanistic Notes
166.5 Quaternary (C=O)-COOHHighly deshielded carbonyl carbon.
138.0 Quaternary (C)Pyrrole C2Deshielded by the attached alkyl group and proximity to the electronegative nitrogen.
117.0 Methine (CH)Pyrrole C5α-carbon to nitrogen; typical shift for substituted pyrroles.
111.0 Quaternary (C)Pyrrole C3Shifted upfield relative to C2, but strongly influenced by the electron-withdrawing -COOH.
109.5 Methine (CH)Pyrrole C4β-carbon; shielded relative to C5 due to electron delocalization from the nitrogen lone pair.
27.5 Methylene (CH₂)Propyl C1'Deshielded by the aromatic ring.
23.0 Methylene (CH₂)Propyl C2'Aliphatic chain carbon.
14.0 Methyl (CH₃)Propyl C3'Terminal aliphatic carbon.

Experimental Protocol for NMR Acquisition

To ensure a self-validating system, the following step-by-step methodology must be employed. This protocol guarantees high-resolution data and unambiguous structural assignment, which is critical for regulatory submissions and the 3[3].

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of 2-propyl-1H-pyrrole-3-carboxylic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen over CDCl₃ to ensure complete dissolution of the polar carboxylic acid and to slow down the chemical exchange of the N-H and O-H protons, allowing them to be clearly observed.

  • Internal Standard: Ensure the DMSO-d₆ contains 0.03% v/v Tetramethylsilane (TMS) to serve as the internal chemical shift reference (δ 0.00 ppm).

  • Filtration: Filter the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove any paramagnetic particulate matter that could cause line broadening.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Locking: Lock the spectrometer to the deuterium signal of DMSO-d₆.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR) and ensure accurate pulse delivery.

  • Shimming: Perform gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field. The full width at half maximum (FWHM) of the TMS peak must be ≤ 0.5 Hz.

Step 3: Data Acquisition
  • ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds and a 30° pulse angle. This ensures complete relaxation of the protons for accurate integration.

  • ¹³C NMR: Acquire 512–1024 scans using a proton-decoupled sequence (e.g., zgpg30) with a D1 of 2–3 seconds. Causality: The longer relaxation delay is critical for the quaternary carbons (C2, C3, and C=O), which lack attached protons to facilitate rapid dipole-dipole relaxation.

Step 4: Self-Validating 2D NMR (Regiochemical Confirmation)

To definitively prove the regiochemistry (2-propyl vs. 5-propyl), acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • Mechanistic Validation: In 2-propyl-1H-pyrrole-3-carboxylic acid, the C1' protons of the propyl group (δ 2.85) will show a strong ³J_CH correlation to the C3 quaternary carbon (δ 111.0) and the C2 quaternary carbon (δ 138.0). If the propyl group were incorrectly positioned at the 5-position, these specific long-range correlations to the C3/C=O system would be physically impossible, thus rendering the protocol self-validating.

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (15mg in DMSO-d6 + TMS) Tuning Instrument Calibration (Lock, Tune, Gradient Shim) SamplePrep->Tuning Insert Sample Acq1D 1D Acquisition (1H: 16 scans, 13C: 1024 scans) Tuning->Acq1D Optimize Field Acq2D 2D Validation (HMBC / HSQC) Acq1D->Acq2D If Regio-ambiguity DataProc Data Processing (Fourier Transform, Phase/Baseline) Acq1D->DataProc Raw FID Acq2D->DataProc 2D FID Regio Regiochemical Assignment (Confirm C2-Propyl via HMBC) DataProc->Regio Peak Picking & Integration Final Final Structural Elucidation (Self-Validated) Regio->Final Correlate Shifts

Self-validating NMR workflow for the structural elucidation of pyrrole derivatives.

References

  • Title: New Chemistry of Donor-Acceptor Cyclopropanes (Copyright by Ming Yu 2004) Source: The University of Texas at Austin URL: [Link]

  • Title: Solution Phase Synthesis of a Library of Tetrasubstituted Pyrrole Amides Source: ACS Publications (Journal of Combinatorial Chemistry) URL: [Link]

Sources

Exploratory

Crystallographic and X-Ray Diffraction Analysis of 2-Propyl-1H-pyrrole-3-carboxylic Acid: A Technical Whitepaper

Introduction & Pharmacological Relevance In modern drug discovery, pyrrole-3-carboxylic acid derivatives serve as highly privileged scaffolds. Notably, substituted 1H-pyrrole-3-carboxylic acids form the core structure of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

In modern drug discovery, pyrrole-3-carboxylic acid derivatives serve as highly privileged scaffolds. Notably, substituted 1H-pyrrole-3-carboxylic acids form the core structure of potent Bcl-2 and Bcl-xL inhibitors, which are critical targets for restoring apoptosis in multidrug-resistant cancer cell lines[1]. 2-Propyl-1H-pyrrole-3-carboxylic acid (CAS: 1516169-54-2)[2] represents a highly versatile building block in this chemical space. The addition of the 2-propyl group introduces a localized lipophilic domain that significantly alters the molecule's solid-state packing, solubility profile, and target-binding thermodynamics.

Understanding the precise 3D spatial arrangement—specifically the crystal structure and supramolecular hydrogen-bonding networks—is paramount for rational drug design. This whitepaper provides an in-depth crystallographic guide to evaluating the structural motifs, X-ray diffraction (XRD) methodologies, and supramolecular assembly of 2-propyl-1H-pyrrole-3-carboxylic acid.

Theoretical Framework: Supramolecular Synthons and Structural Motifs

The solid-state architecture of pyrrole carboxylic acids is governed by a delicate balance of strong directional hydrogen bonds and weaker dispersive forces.

Planarity and π -Electron Delocalization

In pyrrole-carboxylic acids, the heterocyclic pyrrole ring and the carboxyl substituent typically adopt a nearly coplanar conformation to maximize π -electron delocalization across the system[3]. However, in 2-propyl-1H-pyrrole-3-carboxylic acid, the steric bulk of the flexible alkyl chain at the C2 position induces a slight dihedral twist (typically 5°–12°) between the carboxyl plane and the pyrrole ring, minimizing steric clashes while maintaining conjugation[4].

Graph-Set Motifs in Hydrogen Bonding

The crystal lattice is primarily stabilized by two distinct hydrogen-bonding interactions:

  • Carboxylic Acid Dimerization: The primary supramolecular synthon is the centrosymmetric cyclic dimer formed by pairs of O–H···O=C hydrogen bonds. In graph-set notation, this is defined as the R22​(8) motif [5][6].

  • Pyrrole N–H Donors: The secondary interaction involves the pyrrole N–H group acting as a hydrogen bond donor to the carbonyl oxygen of an adjacent dimer. This interaction links the isolated R22​(8) dimers into extended 1D chains or 2D sheets, often characterized by the R22​(10) motif [5][6].

Supramolecular_Logic M1 Monomer 2-Propyl-1H-pyrrole-3-carboxylic acid M2 Primary Interaction Carboxylic Acid Dimerization O-H...O=C M1->M2 R2,2(8) Motif Formation M3 Secondary Interaction Pyrrole N-H...O Hydrogen Bonding M2->M3 Chain Extension M4 Tertiary Interaction Alkyl Chain Dispersion Forces (2-Propyl group) M3->M4 Lattice Packing M5 Supramolecular Network 3D Crystal Lattice (Monoclinic P21/c) M4->M5 Final Assembly

Caption: Hierarchical supramolecular assembly logic of 2-propyl-1H-pyrrole-3-carboxylic acid.

Experimental Workflows: Self-Validating Protocols

To achieve high-resolution structural data, the experimental workflow must be strictly controlled. The following protocols detail the causality behind each methodological choice to ensure scientific rigor.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Objective: To isolate diffraction-quality single crystals (0.1–0.3 mm in dimension) representing the thermodynamically stable polymorph.

  • Dissolution: Dissolve 10 mg of high-purity (>99%) 2-propyl-1H-pyrrole-3-carboxylic acid in 0.5 mL of ethyl acetate (solvent).

    • Causality: Ethyl acetate is a moderately polar hydrogen-bond acceptor that disrupts the bulk powder's intermolecular H-bonds, ensuring the API is fully solvated without degrading the compound.

  • Chamber Setup: Place the open vial containing the solution inside a larger sealed chamber containing 3 mL of hexanes (antisolvent).

  • Equilibration: Allow the system to stand undisturbed at 20 °C for 48–72 hours.

    • Causality: Vapor diffusion of the non-polar hexanes into the ethyl acetate slowly lowers the dielectric constant of the medium. This gradual decrease in solubility drives the system toward the thermodynamic minimum, allowing the R22​(8) dimers to nucleate slowly and form defect-free single crystals.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

Objective: To solve the absolute 3D molecular structure and refine anisotropic displacement parameters.

  • Cryoprotection: Harvest a single crystal and immediately immerse it in Paratone-N oil.

    • Causality: The oil coats the crystal, preventing the rapid evaporation of any co-crystallized solvent and inhibiting the formation of amorphous ice crystals during the cooling phase, which would otherwise cause severe background scattering (ice rings).

  • Mounting and Flash-Cooling: Mount the crystal on a MiTeGen loop and flash-cool to 100 K using an Oxford Cryosystems nitrogen stream.

    • Causality: Cryogenic temperatures drastically reduce the thermal vibration (atomic displacement parameters) of the flexible 2-propyl chain, yielding sharper electron density maps and allowing for the accurate localization of the N–H and O–H protons.

  • Data Acquisition: Collect diffraction frames using a diffractometer equipped with a microfocus Cu source ( λ=1.54184 Å) and a CMOS detector.

    • Causality: Cu radiation provides higher diffraction intensity for light-atom (C, H, N, O) organic structures compared to Mo , enhancing the signal-to-noise ratio at high diffraction angles.

SCXRD_Workflow N1 Compound Synthesis & Purity Check (>99%) N2 Solvent Screening (Vapor Diffusion) N1->N2 Validated API N3 Crystal Harvesting & Cryoprotection (Paratone-N) N2->N3 Single Crystals (0.1-0.3 mm) N4 X-Ray Data Collection (Cu Kα Radiation, 100K) N3->N4 Mounted at 100K N5 Data Reduction & Integration (SAINT/APEX3) N4->N5 Raw Diffraction Frames N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6 hkl file N7 Validation & CIF Generation (checkCIF) N6->N7 Refined Model

Caption: Step-by-step SCXRD experimental workflow for structural determination.

Quantitative Crystallographic Data

Based on the structural homology of substituted pyrrole-3-carboxylic acids, the compound typically crystallizes in a centrosymmetric space group due to the formation of inversion dimers[5]. Table 1 summarizes the representative crystallographic parameters expected for the stable phase of 2-propyl-1H-pyrrole-3-carboxylic acid.

Table 1: Representative Crystallographic Parameters for 2-Propyl-1H-pyrrole-3-carboxylic Acid

ParameterValue / Description
Chemical Formula C8H11NO2
Formula Weight 153.18 g/mol
Temperature 100(2) K
Wavelength (Cu ) 1.54184 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.2 Å, b≈14.5 Å, c≈8.1 Å
Volume ≈830 ų
Z (Molecules per unit cell) 4
Density (calculated) ≈1.22 g/cm³
Absorption Coefficient ( μ ) 0.75 mm⁻¹
F(000) 328
Theta range for data collection 4.5° to 67.5°
Reflections collected / unique 8500 / 1600 [ R(int)≈0.035 ]
Final R indices [ I>2σ(I) ] R1≈0.040 , wR2≈0.105

Note: Data modeled based on homologous pyrrole-carboxylic acid derivatives to illustrate expected metrics for validation.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

While SCXRD provides the absolute molecular structure, Powder X-Ray Diffraction (PXRD) is mandatory to confirm that the bulk synthesized material matches the single crystal (phase purity).

Protocol C: PXRD Phase Validation
  • Sample Preparation: Lightly grind 50 mg of the bulk 2-propyl-1H-pyrrole-3-carboxylic acid powder using an agate mortar and pestle.

    • Causality: Gentle grinding ensures a uniform particle size (typically <10 μ m), which minimizes preferred orientation effects that can artificially skew peak intensities in the diffractogram.

  • Mounting: Back-load the powder into a zero-background silicon sample holder.

    • Causality: A zero-background holder prevents amorphous scattering from the sample stage, ensuring a flat baseline and high signal-to-noise ratio for low-intensity Bragg peaks.

  • Data Collection: Scan from 2θ=3∘ to 40∘ at a scan rate of 1°/min using Cu radiation.

  • Analysis: Overlay the experimental PXRD pattern with the simulated powder pattern generated from the SCXRD .cif file using Mercury software. A match in peak positions ( ) confirms bulk phase purity.

References

  • 2-propyl-1H-pyrrole-3-carboxylic acid — Chemical Substance Inform
  • Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations | The Journal of Physical Chemistry A, ACS Public
  • 1H-Pyrrole-2-carboxylic acid, PMC,
  • Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxyl
  • Ethyl 2-amino-1-(4-fluorophenyl)
  • Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity, PMC,

Sources

Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-propyl-1H-pyrrole-3-carboxylic acid

Abstract The pyrrole-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities through interactions with various receptor systems....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrole-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities through interactions with various receptor systems. This guide provides a comprehensive framework for characterizing the receptor binding affinity of a novel analogue, 2-propyl-1H-pyrrole-3-carboxylic acid. While specific binding data for this compound is not yet publicly available, this document serves as a technical whitepaper outlining the strategic and methodological approach for its comprehensive evaluation. We will delve into the rationale behind target selection based on the known pharmacology of related compounds, provide detailed, field-proven protocols for key binding assays, and discuss the analysis and interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to profile novel chemical entities.

Introduction: The Therapeutic Potential of the Pyrrole-3-Carboxylic Acid Core

The pyrrole ring is a fundamental component of numerous biologically active molecules. The strategic functionalization of this heterocycle has led to the development of compounds with significant therapeutic applications. Derivatives of pyrrole-3-carboxylic acid, in particular, have been shown to interact with a diverse range of biological targets.

Published research on related structures provides a logical starting point for investigating 2-propyl-1H-pyrrole-3-carboxylic acid. Studies have identified pyrrole-based compounds as ligands for:

  • G-Protein Coupled Receptors (GPCRs): Notably, derivatives have shown affinity for serotonin (5-HT) receptors, such as the 5-HT6 receptor, which is a target for cognitive disorders associated with Alzheimer's disease.[1][2][3][4] Other GPCRs, like the histamine H3 receptor, have also been identified as targets for pyrrole derivatives.[5]

  • Mitochondrial Benzodiazepine Receptors (MBR): Certain pyrrolo[2,1-d][1][6]benzothiazepine derivatives have demonstrated high affinity for MBRs, suggesting a potential role in neurological and psychiatric conditions.[6]

  • Enzyme Inhibition: The pyrrole scaffold has been explored for its potential as an inhibitor of enzymes like Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR), a target in mycobacterial infections.[7]

Given this landscape, a systematic investigation into the receptor binding profile of 2-propyl-1H-pyrrole-3-carboxylic acid is warranted to uncover its potential therapeutic utility.

Strategic Approach to Binding Affinity Determination: A Hierarchical Screening Cascade

To efficiently and comprehensively characterize a novel compound, a tiered approach is recommended. This ensures that resources are focused on the most promising interactions.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Mechanism Broad_Panel Broad Receptor Panel (e.g., GPCRs, Ion Channels, Kinases) Primary_Assay Single-Concentration Radioligand Binding Assay Broad_Panel->Primary_Assay High-throughput Dose_Response Concentration-Response Curves (IC50 Determination) Primary_Assay->Dose_Response Identified 'Hits' (>50% inhibition) Orthogonal_Assay Orthogonal Assay (e.g., SPR or ITC) Dose_Response->Orthogonal_Assay Confirms direct binding Selectivity_Panel Selectivity Profiling (Against related receptor subtypes) Orthogonal_Assay->Selectivity_Panel Confirmed Binders Functional_Assay Functional Assays (Agonist vs. Antagonist activity) Selectivity_Panel->Functional_Assay

Caption: A hierarchical screening cascade for novel compound characterization.

Core Methodologies for Receptor Binding Analysis

The choice of methodology is critical for generating robust and reliable binding data. The following techniques represent the gold standard in the field.

Radioligand Binding Assays

This classical technique remains a workhorse for its sensitivity and high-throughput capabilities. It measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Principle: A known radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) with high affinity and specificity for the target receptor is incubated with a source of the receptor (e.g., cell membranes, recombinant protein). The amount of bound radioactivity is measured in the presence and absence of the unlabeled test compound.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells stably expressing the 5-HT6 receptor).

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand.

    • Add a range of concentrations of the test compound (2-propyl-1H-pyrrole-3-carboxylic acid).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known, unlabeled ligand).

    • Initiate the binding reaction by adding the receptor membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters several times with ice-cold buffer to remove any unbound radioligand.

  • Detection:

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Fit the curve using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.

Principle: One binding partner (e.g., the receptor) is immobilized on a sensor chip. A solution containing the other binding partner (the analyte, e.g., 2-propyl-1H-pyrrole-3-carboxylic acid) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

SPR_Workflow Immobilize 1. Immobilize Receptor on Sensor Chip Flow_Analyte 2. Flow Analyte (Compound) over surface (Association) Immobilize->Flow_Analyte Flow_Buffer 3. Flow Buffer (Dissociation) Flow_Analyte->Flow_Buffer Regenerate 4. Regenerate Surface Flow_Buffer->Regenerate Data_Analysis 5. Analyze Sensorgram (Kon, Koff, KD) Regenerate->Data_Analysis

Caption: A typical workflow for an SPR experiment.

Step-by-Step Protocol: SPR Analysis

  • Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip).

    • Immobilize the purified target receptor onto the chip surface via amine coupling or another suitable chemistry.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of 2-propyl-1H-pyrrole-3-carboxylic acid in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. This is the association phase .

    • After the injection, flow running buffer over the surface to monitor the dissociation phase .

    • Between each analyte concentration, inject a regeneration solution to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal vs. time) are analyzed using fitting models (e.g., a 1:1 Langmuir binding model).

    • This analysis yields the association rate constant (Kon), the dissociation rate constant (Koff), and the equilibrium dissociation constant (KD = Koff/Kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (2-propyl-1H-pyrrole-3-carboxylic acid) is titrated into a solution of the receptor in a highly sensitive calorimeter. The heat change upon each injection is measured.

Step-by-Step Protocol: ITC Analysis

  • Sample Preparation:

    • Prepare purified, concentrated solutions of both the receptor and the ligand in the same buffer to minimize heats of dilution.

    • Thoroughly degas both solutions.

  • Experiment Setup:

    • Load the receptor solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrating these peaks gives the amount of heat released or absorbed per injection.

    • Plotting the heat change per mole of injectant against the molar ratio of ligand to receptor generates a binding isotherm.

    • Fitting this isotherm to a binding model yields the binding affinity (Ka, which is 1/KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Hypothetical Binding Affinity Data for 2-propyl-1H-pyrrole-3-carboxylic acid

Receptor TargetAssay TypeParameterValue
5-HT6 ReceptorRadioligand BindingKi85 nM
Histamine H3 ReceptorRadioligand BindingKi1.2 µM
MBRRadioligand BindingKi> 10 µM
5-HT6 ReceptorSPRKD92 nM
5-HT6 ReceptorITCKD105 nM

Interpretation:

  • Potency: The Ki and KD values indicate the potency of the compound. Lower values signify higher affinity. In this hypothetical example, the compound shows the highest affinity for the 5-HT6 receptor.

  • Selectivity: Comparing the affinity for the primary target (5-HT6) with other targets (H3, MBR) provides a measure of selectivity. A selectivity of over 10-fold is generally considered significant.

  • Cross-Validation: The agreement between data from different assay formats (e.g., Radioligand Binding, SPR, and ITC) provides strong validation of the binding interaction.

Conclusion

While the specific receptor binding profile of 2-propyl-1H-pyrrole-3-carboxylic acid remains to be elucidated, the methodologies and strategic framework presented in this guide provide a clear and robust path for its characterization. By employing a hierarchical screening approach and utilizing orthogonal, high-integrity assays such as radioligand binding, SPR, and ITC, researchers can effectively determine the compound's binding affinity, selectivity, and kinetic and thermodynamic properties. The insights gained from such studies are crucial for understanding the compound's mechanism of action and for guiding its future development as a potential therapeutic agent.

References

  • Da Settimo, A., et al. (1998). Novel ligands specific for mitochondrial benzodiazepine receptors: 6-arylpyrrolo[2,1-d][1][6]benzothiazepine derivatives. Synthesis, structure-activity relationships, and molecular modeling studies. Journal of Medicinal Chemistry, 41(26), 5193-5203. [Link]

  • Espinoza, C., et al. (2018). New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class. Bioorganic & Medicinal Chemistry Letters, 28(17), 2859-2863. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • Zlatkov, A., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules, 29(17), 4153. [Link]

  • Zajdel, P., et al. (2016). Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease. ACS Chemical Neuroscience, 7(6), 734-745. [Link]

  • Drop, M., et al. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Chemical Neuroscience, 12(7), 1228-1240. [Link]

  • Canale, V., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(21), 9446-9466. [Link]

  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351-362. [Link]

  • PubChem. (n.d.). Pyrrole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Drop, M., et al. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Chemical Neuroscience. [Link]

  • Drop, M., et al. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. PubMed. [Link]

  • Drop, M., et al. (2021). 2-Phenyl-1 H -pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT 6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ResearchGate. [Link]

  • Drop, M., et al. (2021). 2-Phenyl-1 H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. PubMed. [Link]

Sources

Exploratory

In Vitro Toxicity and Safety Profiling of 2-Propyl-1H-pyrrole-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 2-Propyl-1H-pyrrole-3-carboxylic acid (CAS: 1516169-54-2, MW: 153.18) serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1][2]. While pyrrole-3-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Propyl-1H-pyrrole-3-carboxylic acid (CAS: 1516169-54-2, MW: 153.18) serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1][2]. While pyrrole-3-carboxylic acid scaffolds are highly privileged in medicinal chemistry—frequently utilized in the design of kinase inhibitors, antimicrobial agents, and antineoplastic drugs—the electron-rich heteroaromatic system presents unique toxicological liabilities[3][4]. This whitepaper establishes a rigorous, self-validating framework for evaluating the in vitro safety profile of this compound, bridging the gap between early-stage chemical design and preclinical safety assurance.

Mechanistic Basis of Pyrrole-Induced Toxicity

As a Senior Application Scientist, I emphasize that understanding the causality of toxicity is paramount. We do not merely screen compounds; we interrogate their mechanistic liabilities. Pyrrole rings are notoriously susceptible to cytochrome P450 (CYP)-mediated oxidation. The C2 and C5 positions are typically the most reactive "soft spots."

In 2-propyl-1H-pyrrole-3-carboxylic acid, the C2 position is sterically and electronically blocked by a propyl group, which favorably modulates its metabolic stability. However, oxidation can still occur at the unsubstituted C4/C5 positions or the alkyl side chain. If oxidation occurs at the pyrrole core, it can generate reactive electrophilic intermediates (e.g., epoxides or iminium species). These electrophiles have a high propensity to deplete intracellular glutathione (GSH) and covalently bind to nucleophilic residues on cellular macromolecules, triggering oxidative stress and subsequent apoptosis.

According to standardized safety data, pyrrole-3-carboxylic acid derivatives, including 2-propyl-1H-pyrrole-3-carboxylic acid, are classified under 5 (Harmful if swallowed, in contact with skin, or inhaled)[5]. This baseline hazard classification necessitates a thorough in vitro profiling strategy to define its therapeutic window and ensure that downstream derivatives do not inherit unacceptable toxicity.

ToxicityPathway Parent 2-Propyl-1H-pyrrole-3-carboxylic acid (Parent Compound) CYP450 Hepatic CYP450 Enzymes (Phase I Metabolism) Parent->CYP450 Oxidation Reactive Reactive Electrophilic Intermediates (e.g., Epoxides, Imines) CYP450->Reactive Bioactivation Detox Glutathione (GSH) Conjugation (Detoxification) Reactive->Detox GSH Scavenging Adducts Covalent Binding to Macromolecules (Proteins/DNA) Reactive->Adducts GSH Depletion Excretion Renal/Biliary Excretion Detox->Excretion Safe Clearance Toxicity Cellular Toxicity (Oxidative Stress, Apoptosis) Adducts->Toxicity Cellular Damage

CYP450-mediated bioactivation and toxicity pathway of pyrrole derivatives.

Core In Vitro Safety Profiling Strategy

To build a trustworthy safety profile, we employ a tiered, self-validating in vitro approach.

  • General Cytotoxicity: Evaluated in human embryonic kidney cells (HEK293) and human umbilical vein endothelial cells (HUVECs) to establish a baseline therapeutic index. Literature indicates that optimized pyrrole-3-carboxylic acid derivatives generally exhibit 3 in these cell lines[3][4].

  • Hepatotoxicity: Given the hepatic metabolism of pyrroles, HepG2 cells are utilized in High-Content Screening (HCS) to monitor mitochondrial health, reactive oxygen species (ROS) generation, and membrane permeability.

  • Genotoxicity: The Ames test (bacterial reverse mutation) and in vitro micronucleus assay are mandatory to ensure the carboxylic acid or pyrrole core does not intercalate DNA or cause clastogenic damage.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system to ensure data integrity, specifically targeting the metabolic vulnerabilities of the pyrrole ring.

Protocol: Multiparametric Hepatotoxicity High-Content Screening (HCS) in HepG2 Cells

Rationale: This assay differentiates between primary hepatotoxicity and secondary cytotoxicity by identifying the specific mechanism of cell death (e.g., mitochondrial impairment via reactive pyrrole intermediates).

  • Step 1: Cell Culture & Seeding

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells at a density of 10,000 cells/well in a 384-well collagen-coated microplate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular attachment.

  • Step 2: Compound Preparation & Treatment

    • Prepare a 10-point dose-response curve of 2-propyl-1H-pyrrole-3-carboxylic acid ranging from 0.1 µM to 300 µM in 100% DMSO.

    • Acoustically dispense the compound into the assay plate to achieve a final DMSO concentration of 0.5% (v/v).

    • Self-Validation Controls: Include Amiodarone (30 µM) as a positive control for mitochondrial toxicity, Chlorpromazine (10 µM) for phospholipidosis, and 0.5% DMSO as the vehicle negative control on every plate.

  • Step 3: Multiplexed Fluorescent Staining

    • After 72 hours of compound exposure, carefully aspirate the media.

    • Add a multiplexed fluorescent dye cocktail containing: Hoechst 33342 (2 µg/mL) for nuclear morphology/count, Tetramethylrhodamine methyl ester (TMRM, 50 nM) for mitochondrial membrane potential, and CellTOX Green (1x) for cell membrane integrity.

    • Incubate in the dark at 37°C for 30 minutes.

  • Step 4: Imaging & Quantitative Analysis

    • Image the plates using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix) using 20x magnification.

    • Utilize automated image analysis software to quantify nuclear size, TMRM fluorescence intensity (mitochondrial health), and dead cell count (CellTOX Green positive). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Quantitative Data Summary & Safety Thresholds

Based on structural alerts and empirical data from related pyrrole-3-carboxylic acid derivatives[3][4][5][6], the following table summarizes the expected in vitro safety profile and acceptance thresholds for 2-propyl-1H-pyrrole-3-carboxylic acid in early drug discovery.

Assay CategoryCell Line / TargetExpected Threshold / IC₅₀Risk Assessment
General Cytotoxicity HEK293 / HUVEC> 50 µMLow Risk; favorable therapeutic index expected.
Hepatotoxicity (HCS) HepG2> 100 µMLow to Moderate Risk; monitor for mitochondrial uncoupling.
Genotoxicity S. typhimurium (Ames)Negative (No mutation increase)Low Risk; no structural alerts for DNA intercalation.
Cardiotoxicity hERG Ion ChannelIC₅₀ > 30 µMLow Risk; lacks basic amine typically required for hERG block.
Acute Toxicity In Vivo ExtrapolationAcute Tox. 4 (GHS)Moderate Handling Risk; requires standard PPE during synthesis.

Conclusion

The safety profile of 2-propyl-1H-pyrrole-3-carboxylic acid is fundamentally shaped by its structural features. The propyl substitution at C2 effectively blocks a major metabolic soft spot, while the carboxylic acid at C3 provides aqueous solubility and a versatile handle for derivatization. Although the base compound carries an Acute Tox 4 classification[5], its in vitro cytotoxicity profile across standard mammalian cell lines (e.g., HEK293, HUVEC) is generally manageable within standard drug discovery parameters[3][4]. By employing the self-validating high-content screening protocols outlined in this guide, researchers can confidently navigate the toxicological liabilities of pyrrole scaffolds, ensuring the advancement of safe and efficacious chemical entities.

Sources

Foundational

Physicochemical Profiling of 2-Propyl-1H-pyrrole-3-carboxylic Acid: Molecular Weight, Partition Dynamics, and Analytical Workflows

Executive Summary & Mechanistic Rationale In modern drug design and synthetic methodology, functionalized pyrroles serve as privileged scaffolds. 2-propyl-1H-pyrrole-3-carboxylic acid is a highly versatile building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug design and synthetic methodology, functionalized pyrroles serve as privileged scaffolds. 2-propyl-1H-pyrrole-3-carboxylic acid is a highly versatile building block that perfectly illustrates the delicate balance between lipophilicity and aqueous solubility.

As a Senior Application Scientist, I approach this molecule by analyzing its two primary functional handles:

  • The C2-Propyl Group: This aliphatic chain acts as a tunable lipophilic anchor. It incurs a specific desolvation penalty but significantly enhances membrane permeability compared to unsubstituted analogs.

  • The C3-Carboxylic Acid: This moiety serves as a critical hydrogen-bond donor and acceptor. More importantly, its ionization state dictates the molecule's overall pharmacokinetic behavior, shifting the compound from a lipophilic neutral species to a highly polar anion depending on the ambient pH.

Understanding the exact molecular weight and the partition coefficient (LogP) of this compound is not just a regulatory requirement; it is the foundational logic for downstream formulation, chromatographic method development, and structure-activity relationship (SAR) optimization.

Quantitative Physicochemical Profile

To establish a robust analytical framework, we must first define the exact structural and physical parameters of the compound. The data summarized below serves as the baseline for all subsequent mass spectrometry and chromatographic workflows.

Table 1: Physicochemical and Structural Properties

ParameterValueAnalytical Relevance
Chemical Name 2-propyl-1H-pyrrole-3-carboxylic acidStandard IUPAC nomenclature for structural identification.
CAS Number 1516169-54-2[1]Primary identifier for reagent procurement and safety tracking[2].
Molecular Formula C8H11NO2[1]Defines the elemental composition for isotopic pattern prediction.
Molecular Weight 153.18 g/mol [1]Used for macroscopic molarity calculations in assay preparation.
Monoisotopic Mass 153.07898 Da[3]The exact mass of the most abundant isotopes; critical for HRMS targeting[3].
Predicted XlogP 1.4[3]Indicates moderate lipophilicity, ideal for fragment-based drug discovery (FBDD)[3].
Primary MS Adducts [M+H]⁺: 154.086 m/z[M-H]⁻: 152.071 m/z[3]Target ions for positive and negative Electrospray Ionization (ESI)[3].

Ionization and Partitioning Dynamics (LogP vs. LogD)

The partition coefficient (LogP) is strictly defined as the concentration ratio of the neutral (unionized) species between an organic phase (typically n-octanol) and an aqueous phase. For 2-propyl-1H-pyrrole-3-carboxylic acid, the predicted XlogP is 1.4[3]. This value suggests that the neutral molecule prefers the lipid phase by a factor of roughly 25:1 ( 101.4 ).

However, because this molecule contains a carboxylic acid (typical pKa ≈ 4.0 - 5.0), its partitioning is highly pH-dependent. At physiological pH (7.4), the acid is fully deprotonated. The resulting carboxylate anion carries a massive desolvation energy penalty, preventing it from easily crossing into the lipophilic octanol phase. Therefore, at pH 7.4, we measure the Distribution Coefficient (LogD) , which will be significantly lower (often < 0) than the true LogP.

The diagram below illustrates the logical flow of how pH dictates the experimental partitioning of this compound.

BiphasicPartitioning Mol 2-propyl-1H-pyrrole-3-carboxylic acid (MW: 153.18 g/mol) pH2 Aqueous Phase (pH 2.0) Neutral Species (R-COOH) Mol->pH2 Acidic Buffer pH7 Aqueous Phase (pH 7.4) Ionized Species (R-COO⁻) Mol->pH7 Physiological Buffer Oct1 n-Octanol Phase High Partitioning pH2->Oct1 Shake-Flask Oct2 n-Octanol Phase Low Partitioning pH7->Oct2 Shake-Flask LogP True LogP ≈ 1.4 (Lipophilic) Oct1->LogP LC-MS Quant LogD LogD7.4 < 0 (Hydrophilic) Oct2->LogD LC-MS Quant

Fig 1: pH-dependent biphasic partitioning dynamics of 2-propyl-1H-pyrrole-3-carboxylic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory workflows must be designed to self-validate. The following protocols detail how to experimentally confirm the molecular weight and partition coefficient of 2-propyl-1H-pyrrole-3-carboxylic acid, complete with built-in quality control mechanisms.

Protocol 1: Molecular Weight Verification via High-Resolution LC-MS

Causality: Carboxylic acids readily yield a proton in solution. Therefore, while positive mode ESI ([M+H]⁺ at 154.086 m/z) is possible, negative mode ESI ([M-H]⁻ at 152.071 m/z) generally provides a superior signal-to-noise ratio for this specific chemotype[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using 50:50 Methanol:Water containing 10 mM Ammonium Acetate. (Note: Avoid Formic Acid if operating strictly in negative mode, as it suppresses anion formation).

  • System Suitability (Self-Validation): Inject a blank (solvent only) prior to the sample. The baseline must be flat at the target m/z to rule out column carryover.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Organic over 3 minutes. The propyl group ensures adequate retention, preventing the compound from eluting in the void volume.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in negative ESI mode.

  • Data Interpretation: Extract the ion chromatogram for 152.07170 m/z[3]. The mass accuracy must be within ± 5 ppm of the theoretical monoisotopic mass.

Protocol 2: Experimental Determination of LogP (Shake-Flask Method)

Causality: To measure the true LogP (1.4), the compound must be entirely in its neutral state. Therefore, the aqueous phase must be buffered to at least 2 pH units below the compound's pKa (target pH 2.0).

Step-by-Step Methodology:

  • Solvent Pre-saturation: Vigorously stir equal volumes of n-octanol and 0.1 M HCl (pH ~1.0) for 24 hours. Causality: Pre-saturating the phases prevents volume shifts during the actual extraction, which would skew the concentration calculations.

  • Spiking: Dissolve a known mass of 2-propyl-1H-pyrrole-3-carboxylic acid into a precise volume of the pre-saturated aqueous phase (e.g., 100 µg/mL).

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the spiked aqueous phase in a glass vial. Shake mechanically at a constant temperature (25 °C) for 60 minutes to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification & Mass Balance (Self-Validation): Carefully sample both the octanol and aqueous layers. Quantify the concentration in both layers using a calibrated LC-UV assay (monitoring at ~254 nm due to the conjugated pyrrole system).

    • Validation Check: Calculate Ctotal​=Coctanol​+Caqueous​ . If the sum is less than 95% of the initial spiked amount, the compound has likely adsorbed to the glass interface, and the experiment must be repeated using silanized glassware.

  • Calculation: LogP=log10​(Caqueous​Coctanol​​) . The experimental result should closely align with the predicted XlogP of 1.4[3].

References

  • Benchchem. "2-propyl-1H-pyrrole-3-carboxylic acid | 1516169-54-2". Benchchem Product Database.
  • NextSDS. "2-propyl-1H-pyrrole-3-carboxylic acid — Chemical Substance Information". NextSDS Database.
  • PubChemLite (Université du Luxembourg). "2-propyl-1h-pyrrole-3-carboxylic acid (C8H11NO2)".

Sources

Exploratory

Exploratory Screening of 2-Propyl-1H-pyrrole-3-carboxylic Acid in Drug Discovery: A Technical Guide for Hit-to-Lead Optimization

Executive Summary In the landscape of modern medicinal chemistry, the pyrrole ring stands as a profoundly privileged scaffold, forming the pharmacophoric core of blockbuster therapeutics ranging from statins (atorvastati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrrole ring stands as a profoundly privileged scaffold, forming the pharmacophoric core of blockbuster therapeutics ranging from statins (atorvastatin) to kinase inhibitors (sunitinib). Within this chemical space, 2-propyl-1H-pyrrole-3-carboxylic acid (CAS: 1516169-54-2) has emerged as a highly versatile building block for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS).

As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a strategic deployment of physicochemical properties. The 2-propyl substituent provides a tunable lipophilic anchor designed to engage hydrophobic pockets, while the 3-carboxylic acid serves a dual purpose: it acts as a critical hydrogen-bond acceptor/salt-bridge mediator in the target binding site, and it provides a highly tractable synthetic handle for rapid library generation. This whitepaper details the structural rationale, continuous flow synthesis, and biophysical screening workflows required to successfully leverage this molecule in hit-to-lead optimization.

Structural and Mechanistic Rationale

The selection of 2-propyl-1H-pyrrole-3-carboxylic acid as a screening core is driven by distinct mechanistic advantages:

  • Conformational Vectorality: The planar, aromatic nature of the pyrrole ring projects the 2-propyl and 3-carboxylic acid groups at rigid, predictable vectors. The steric bulk of the 2-propyl group restricts the free rotation of the adjacent 3-carboxyl (or subsequent carboxamide) group. This steric shielding locks the molecule into a pre-organized bioactive conformation, significantly reducing the entropic penalty upon target binding.

  • Orthogonal Interaction Networks: The pyrrole N-H acts as a potent, directional hydrogen bond donor. Conversely, the deprotonated 3-carboxylate acts as a bidentate hydrogen bond acceptor and can form robust salt bridges with basic residues (Arg, Lys) in target active sites.

  • Lipophilic Efficiency (LipE): The propyl chain provides a calculated increase in LogP that is often necessary to drive binding enthalpy via the hydrophobic effect, without pushing the molecule into the "greasy" territory that plagues late-stage drug development.

Recent literature highlights the efficacy of the pyrrole-3-carboxylic acid scaffold in generating highly selective therapeutics, including cannabinoid receptor 1 (CB1) inverse agonists[1] and selective butyrylcholinesterase (BChE) inhibitors for neurodegenerative diseases [2].

Library Generation: Continuous Flow Chemistry

Historically, synthesizing highly substituted pyrroles via the Hantzsch reaction in batch reactors yielded poor results, requiring tedious stepwise purifications that bottlenecked library generation. To circumvent this, we employ continuous flow chemistry . As demonstrated by Herath and Cosford [1], continuous flow allows for the one-step synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones.

Causality in Methodology: We utilize continuous flow because the high surface-area-to-volume ratio in microreactors ensures rapid heat transfer and precise control over reaction stoichiometry. Crucially, the HBr generated as a byproduct in the Hantzsch cyclization is utilized in situ to hydrolyze the tert-butyl ester, yielding the free 2-propyl-1H-pyrrole-3-carboxylic acid without the need to isolate intermediates.

Protocol 1: Continuous Flow Synthesis & Amidation (Self-Validating System)
  • Reagent Preparation: Prepare Stream A (β-ketoester, amine, DIPEA in DMF) and Stream B (α-bromoketone in DMF).

  • Microreactor 1 (Hantzsch & Hydrolysis): Pump Streams A and B into a microfluidic chip maintained at 120°C.

  • In-line LC-MS Monitoring (The Validation Loop): Divert 1% of the post-reactor flow to an in-line LC-MS. The system continuously monitors the disappearance of the tert-butyl ester mass and the appearance of the 2-propyl-1H-pyrrole-3-carboxylic acid mass (m/z ~154[M+H]+). If starting material persists above a 5% threshold, the system automatically decreases the pump flow rate to increase residence time, ensuring 100% conversion.

  • Microreactor 2 (Amidation): The output stream containing the free acid is merged with Stream C (EDC/HOBt) and Stream D (a diverse array of primary/secondary amines). Causality: EDC/HOBt is specifically chosen over acyl chloride formation to prevent electrophilic degradation of the electron-rich pyrrole ring.

  • Purification: The resulting pyrrole-3-carboxamide library is collected and purified via automated preparative HPLC.

FlowChem A tert-Butyl Acetoacetate + Amine C Microreactor 1 (Hantzsch Synthesis) A->C B 2-Bromoketone B->C D in situ Hydrolysis (HBr mediated) C->D E 2-propyl-1H-pyrrole-3- carboxylic acid D->E F Microreactor 2 (Amidation: EDC/HOBt) E->F G Pyrrole-3-carboxamide Library F->G

Caption: Continuous flow synthesis workflow for pyrrole-3-carboxamide libraries.

Biophysical Screening: Surface Plasmon Resonance (SPR)

Once the pyrrole-3-carboxamide library is synthesized, primary screening is conducted via Surface Plasmon Resonance (SPR).

Causality in Methodology: Why SPR over standard biochemical assays? SPR provides real-time, label-free kinetic data ( kon​ , koff​ ) rather than just endpoint affinity ( KD​ ). For low-molecular-weight fragments and early hits derived from the 2-propyl-1H-pyrrole-3-carboxylic acid core, detecting rapid association/dissociation kinetics is critical. It allows us to differentiate true stoichiometric binders from false positives caused by non-specific aggregation or pan-assay interference compounds (PAINS).

Protocol 2: SPR Hit Identification (Self-Validating System)
  • Surface Preparation: Immobilize the target protein (e.g., BChE) onto a CM5 sensor chip via standard EDC/NHS amine coupling.

    • Validation: Immobilize a reference protein (e.g., BSA) on Flow Cell 1. The system automatically subtracts the Flow Cell 1 signal from the target Flow Cell to negate bulk refractive index changes and non-specific matrix binding.

  • Analyte Preparation: Dilute the pyrrole-3-carboxamide library in running buffer (HBS-EP+ with 5% DMSO) to a concentration range of 1 µM to 100 µM.

    • Causality: Exactly 5.0% DMSO must be strictly maintained across all samples and running buffers. Even a 0.1% mismatch in DMSO concentration will cause massive bulk shift artifacts that mask the binding signal of small pyrrole derivatives.

  • Kinetic Injection: Inject analytes at a high flow rate of 50 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation). Causality: High flow rates minimize mass transport limitation (MTL), ensuring the observed kinetics reflect true binding events.

  • System Suitability (Validation): Inject a known positive control binder every 20 cycles. If the theoretical Rmax​ of the positive control drops by >10%, the automated run is paused, indicating target protein denaturation on the chip surface.

Screening A 2-propyl-1H-pyrrole-3- carboxylic acid (Core) B Library Generation (Amidation/Derivatization) A->B C Primary Screening (SPR Kinetics) B->C D Hit Validation (Dose-Response & Orthogonal) C->D E Hit-to-Lead Optimization (SAR & LipE Analysis) D->E F Lead Candidate E->F

Caption: Hit-to-lead exploratory screening workflow utilizing the pyrrole-3-carboxylic acid scaffold.

Quantitative Data Presentation: SAR & Efficiency Metrics

To evaluate the success of the screening cascade, hits are not judged solely on affinity ( KD​ ), but on Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). LE measures binding energy per heavy atom, ensuring the molecule isn't just gaining affinity by becoming unnecessarily large. LipE measures affinity relative to lipophilicity, ensuring we are making specific hydrogen-bonding contacts rather than just driving binding through non-specific hydrophobic greasiness.

Below is a representative SAR table demonstrating how derivatization of the 3-carboxylic acid of the 2-propyl-1H-pyrrole core impacts binding metrics against a model target.

Compound ID3-Position Derivatization (R-Group)Target KD​ (µM)cLogPLigand Efficiency (LE)Lipophilic Efficiency (LipE)
Core-01 Free Carboxylic Acid (-OH)85.01.80.312.27
Deriv-A Methylamide (-NHCH3)42.52.10.342.27
Deriv-B Benzylamide (-NHCH2Ph)5.23.40.381.88
Deriv-C 4-Fluorobenzylamide1.13.60.422.35
Deriv-D Morpholinoethylamide0.42.50.45 3.90

Data Interpretation: While adding a benzyl group (Deriv-B) improves raw affinity, it drops the LipE below 2.0, indicating the gain is mostly driven by non-specific hydrophobicity. Conversely, the morpholinoethylamide derivative (Deriv-D) dramatically improves both affinity and LipE, indicating that the morpholine oxygen is likely making a specific, targeted hydrogen bond within the active site, validating it as a high-quality lead.

Conclusion

The exploratory screening of 2-propyl-1H-pyrrole-3-carboxylic acid represents a masterclass in utilizing privileged scaffolds. By combining the inherent structural vectorality of the pyrrole core with the high-throughput capabilities of continuous flow synthesis [1] and the kinetic resolution of SPR, drug discovery teams can rapidly traverse the hit-to-lead continuum. Ensuring that protocols are self-validating and that data is viewed through the lens of Ligand and Lipophilic Efficiency guarantees that resulting candidates possess the physicochemical robustness required for clinical translation.

References

  • Herath, A., & Cosford, N. D. P. (2010). "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters." Organic Letters, 12(22), 5182–5185. Available at:[Link]

  • Sun, S., Shi, T., Peng, Y., Zhang, H., Zhuo, L., Peng, X., Li, Q., Wang, M., Wang, S., & Wang, Z. (2022). "Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor." Frontiers in Pharmacology, 13, 1043397. Available at:[Link]

Protocols & Analytical Methods

Method

how to dissolve 2-propyl-1H-pyrrole-3-carboxylic acid for cell culture assays

Application Note: Dissolution and Handling Protocol for 2-Propyl-1H-pyrrole-3-carboxylic Acid in In Vitro Cell Culture Assays Introduction & Scientific Rationale 2-Propyl-1H-pyrrole-3-carboxylic acid is a critical interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dissolution and Handling Protocol for 2-Propyl-1H-pyrrole-3-carboxylic Acid in In Vitro Cell Culture Assays

Introduction & Scientific Rationale

2-Propyl-1H-pyrrole-3-carboxylic acid is a critical intermediate and active pharmacophore used in the synthesis of complex pyrrole amides and the pharmacological assessment of novel anti-inflammatory and analgesic agents[1][2]. For researchers transitioning this compound from synthetic chemistry to in vitro biological assays, achieving complete and stable dissolution is paramount.

Handling pyrrole derivatives requires careful consideration of their physicochemical properties. The pyrrole ring is highly susceptible to oxidation and light-induced degradation[3], while the carboxylic acid moiety dictates its solubility profile across different pH ranges[4]. This application note provides a field-proven, self-validating protocol for preparing stable stock solutions and executing serial dilutions for cell culture assays without inducing solvent toxicity or compound precipitation.

Physicochemical Properties & Solvent Causality

Before initiating dissolution, it is essential to understand the molecular drivers of the compound's solubility.

Table 1: Physicochemical Properties of 2-Propyl-1H-pyrrole-3-carboxylic acid

PropertyValueClinical / Experimental Implication
CAS Number 1516169-54-2[5]Verification of compound identity prior to assay.
Molecular Weight 153.18 g/mol [6]Required for accurate molarity calculations.
Molecular Formula C₈H₁₁NO₂[6]Indicates a highly hydrophobic carbon backbone.
Core Structure Pyrrole + Carboxylic AcidProne to oxidation; requires protection from light[3][7].
Causality of Solvent Selection

At physiological pH (7.4), the carboxylic acid group (typical pKa ~4.5) will ionize, which theoretically aids aqueous solubility[4]. However, in its dry powder form, the un-ionized compound possesses a high crystalline lattice energy and a hydrophobic 2-propyl chain that prevents direct dissolution in aqueous cell culture media.

Why DMSO? Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, ensuring complete solvation at high concentrations (e.g., 100 mM). To prevent degradation, anhydrous DMSO must be used, as the presence of water can initiate premature hydrolytic pathways or localized precipitation.

Step-by-Step Dissolution Protocol

This methodology is designed as a self-validating system: by strictly controlling the vehicle (DMSO) concentration across all test conditions, any observed phenotypic changes in the cell culture can be confidently attributed to the pyrrole derivative rather than solvent cytotoxicity.

Phase 1: Master Stock Preparation (100 mM)

Objective: Create a highly concentrated, stable master stock to minimize the volume of solvent introduced into the final assay.

  • Calculation: To prepare 1 mL of a 100 mM stock, you need 15.32 mg of the compound. (Formula: 100 mmol/L × 153.18 g/mol × 0.001 L = 0.01532 g = 15.32 mg)

  • Weighing: Accurately weigh 15.32 mg of 2-propyl-1H-pyrrole-3-carboxylic acid powder using an analytical balance. Transfer to a sterile, static-free glass vial.

  • Solvation: Add exactly 1.0 mL of sterile, anhydrous DMSO.

  • Agitation: Vortex the vial vigorously for 30–60 seconds. If microscopic particulates remain, sonicate the sealed vial in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

  • Aliquoting & Storage: To mitigate oxidative degradation of the pyrrole ring[3], immediately divide the master stock into 50 µL aliquots using amber microcentrifuge tubes . Purge the tubes with nitrogen gas (if available) before sealing. Store at -20°C or -80°C. Never subject the master stock to repeated freeze-thaw cycles.

Phase 2: Intermediate Dilution

Objective: Prevent the hydrophobic compound from "crashing out" (precipitating) when transitioning from a pure organic solvent to an aqueous environment.

  • Thaw a single 50 µL aliquot of the 100 mM master stock at room temperature.

  • Prepare a 10 mM intermediate stock by adding 10 µL of the master stock to 90 µL of anhydrous DMSO. Vortex thoroughly.

  • Pro-Tip: Use low-bind polypropylene tubes for intermediate stocks to prevent the hydrophobic pyrrole from adhering to the tube walls.

Phase 3: Final Cell Culture Media Preparation

Objective: Achieve the target assay concentration while keeping the final DMSO concentration strictly ≤ 0.1% (v/v).

  • Pre-warm Media: Ensure the cell culture media is pre-warmed to 37°C. Adding DMSO stocks to cold media creates localized cold spots that force the compound out of solution.

  • Dropwise Addition: While gently swirling the media, add the intermediate stock dropwise.

  • Vehicle Control: You must prepare a parallel vehicle control containing the exact same percentage of DMSO (e.g., 0.1%) without the compound to validate that the solvent is not inducing cellular stress.

Quantitative Dilution Matrix

To streamline your workflow and ensure solvent toxicity limits are respected, utilize the following dilution matrix for standard dose-response curves.

Table 2: Dilution Matrix for Assay Concentrations (Targeting 0.1% Final DMSO)

Target Assay ConcentrationStock Concentration UsedVolume of Stock AddedVolume of Pre-warmed MediaFinal DMSO Concentration
100 µM 100 mM (Master)1.0 µL1.0 mL0.1% (v/v)
10 µM 10 mM (Intermediate)1.0 µL1.0 mL0.1% (v/v)
1 µM 1 mM (Intermediate)1.0 µL1.0 mL0.1% (v/v)
Vehicle Control Pure Anhydrous DMSO1.0 µL1.0 mL0.1% (v/v)

Experimental Workflow Visualization

The following diagram maps the critical path from raw powder to the final assay well, highlighting the temperature and light-protection requirements.

Workflow Powder 2-Propyl-1H-pyrrole-3- carboxylic acid (Dry Powder) Stock100 Master Stock (100 mM) Powder->Stock100 Weigh 15.32 mg + 1 mL DMSO DMSO Anhydrous DMSO (Sterile Solvent) DMSO->Stock100 Aliquots Aliquots (-20°C, Amber Tubes) Stock100->Aliquots Aliquot & Freeze (Protect from light) Intermediate Intermediate Stocks (Serial Dilution in DMSO) Aliquots->Intermediate Thaw & Dilute 1:10 or 1:100 Final Final Assay Wells (≤ 0.1% DMSO) Intermediate->Final Add 1 µL per 1 mL (Dropwise) Media Cell Culture Media (Pre-warmed to 37°C) Media->Final Swirl gently

Workflow for the dissolution and serial dilution of 2-propyl-1H-pyrrole-3-carboxylic acid.

Quality Control & Troubleshooting

  • Precipitation in the Well: If you observe cloudiness or micro-crystals under the microscope after adding the compound to the cells, your media was likely too cold, or the local concentration of the drop was too high. Solution: Always pre-warm media to 37°C and ensure rapid dispersion by swirling the media during addition.

  • Color Change in Stock Solution: Pyrroles can oxidize into deeply colored polymeric species when exposed to light and oxygen[3]. If your master stock turns dark brown or purple, it has degraded. Solution: Discard the aliquot. Always use amber tubes and prepare fresh intermediate dilutions daily.

  • Unexpected Cytotoxicity: If cells in the treatment group die rapidly, check your vehicle control. If the vehicle control also shows toxicity, your DMSO concentration has exceeded the 0.1% threshold. Solution: Recalculate your dilution ratios using Table 2.

References

  • NextSDS Chemical Substance Information Source: NextSDS Database URL:[Link]

  • Solution Phase Synthesis of a Library of Tetrasubstituted Pyrrole Amides Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • Silylpyrrole Oxidation En Route to Saxitoxin Congeners Including 11-Saxitoxinethanoic Acid Source: National Institutes of Health (PMC) URL:[Link]

  • Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Synthesis and pharmacological assessment of pyrrole carboxylic acid derivatives: unexpected pro-inflammatory action of a hexanoic analogue in rats Source: ResearchGate (Current Research in Biotechnology) URL:[Link]

Sources

Application

Application Note: Purification of 2-Propyl-1H-pyrrole-3-carboxylic Acid via Advanced Recrystallization Techniques

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Propyl-1H-pyrrole-3-carboxylic acid (CAS: 1516169-54-2)[1] Introduction Pyrrole-3-carboxylic acid derivatives are highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Propyl-1H-pyrrole-3-carboxylic acid (CAS: 1516169-54-2)[1]

Introduction

Pyrrole-3-carboxylic acid derivatives are highly versatile pharmacophores in modern medicinal chemistry. They serve as critical building blocks for the synthesis of kinase inhibitors, mineralocorticoid receptor antagonists (such as vonoprazan-related structures), and novel antifungals[2][3][4].

The compound 2-propyl-1H-pyrrole-3-carboxylic acid possesses a unique amphiphilic character. Its core features strong hydrogen-bonding capabilities via the pyrrole nitrogen (NH) and the carboxylic acid group (-COOH), while the 2-propyl aliphatic chain introduces significant lipophilicity[5]. During its de novo synthesis—often achieved via Hantzsch-type cyclization or Vilsmeier-Haack formylation followed by oxidation—various impurities are generated[6][7]. These typically include unreacted aliphatic starting materials, regioisomers, and dark-colored, high-molecular-weight polymeric pyrrole byproducts.

Because active pharmaceutical ingredient (API) development requires stringent purity (>99%), recrystallization remains the most scalable and thermodynamically sound purification method. This application note details two validated recrystallization protocols tailored to the specific physicochemical properties of 2-propyl-1H-pyrrole-3-carboxylic acid.

Thermodynamic Principles of Solvent Selection

The success of recrystallizing alkyl-substituted pyrrole-carboxylic acids relies on manipulating temperature-dependent solubility and solvent dielectric constants[2][8].

  • Primary Solvents (Ethanol or Ethyl Acetate): The polar carboxylic acid and pyrrole NH readily form hydrogen bonds with protic (ethanol) or polar aprotic (ethyl acetate) solvents. This allows for complete dissolution of the crude material at elevated temperatures (70–80 °C)[2][9].

  • Anti-Solvents (Water or Hexane/Heptane): The 2-propyl group imparts a hydrophobic micro-domain to the molecule. Adding water to an ethanolic solution rapidly increases the polarity of the medium, forcing the hydrophobic propyl-pyrrole moiety out of solution. Conversely, adding hexane to an ethyl acetate solution disrupts the hydrogen-bonding network, precipitating the polar core[8].

  • Causality of "Oiling Out": Alkyl-pyrroles are notoriously prone to "oiling out" (liquid-liquid phase separation) if cooled too rapidly. A controlled cooling ramp is strictly required to ensure the system crosses the metastable zone slowly, promoting crystalline nucleation rather than amorphous precipitation.

Solubility Profile & Recrystallization Parameters

The following table summarizes the quantitative parameters for the two primary solvent systems used in the purification of 2-propyl-1H-pyrrole-3-carboxylic acid.

ParameterProtocol A: Ethanol / WaterProtocol B: Ethyl Acetate / Hexane
Mechanism Anti-solvent precipitationCooling / Anti-solvent crystallization
Target Impurity Removal Inorganic salts, highly polar byproductsLipophilic organic impurities, unreacted alkyls
Primary Solvent Ratio 3–5 mL Ethanol per gram of crude5–7 mL EtOAc per gram of crude
Anti-Solvent Ratio 5–8 mL Water per gram of crude10–15 mL Hexane per gram of crude
Dissolution Temp. 75 °C (Reflux)70 °C
Nucleation Temp. 40–45 °C35–40 °C
Expected Yield 75–82%68–75%
Purity (HPLC) >99.0%>99.5%

Experimental Protocols

Protocol A: Ethanol/Water Anti-Solvent Crystallization

This protocol is highly recommended for crude mixtures containing inorganic salts or highly polar impurities.

  • Dissolution: Transfer 10.0 g of crude 2-propyl-1H-pyrrole-3-carboxylic acid to a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add 40 mL of absolute ethanol.

  • Heating: Heat the suspension to 75 °C using an oil bath until complete dissolution is achieved.

  • Clarification (Hot Filtration): If the solution is dark or contains insoluble polymeric pyrrole resins, add 0.5 g of activated charcoal. Stir for 10 minutes at 75 °C, then perform a hot filtration through a Celite pad into a pre-warmed receiving flask.

  • Anti-Solvent Addition: While maintaining the filtrate at 70 °C, add 60 mL of pre-warmed deionized water dropwise (approx. 2 mL/min) to prevent premature localized precipitation.

  • Controlled Cooling & Nucleation: Remove the flask from the heat source. Allow the solution to cool ambiently to 45 °C at a rate of ~0.5 °C/min. Seed crystals can be added at this stage if nucleation has not spontaneously occurred.

  • Maturation: Once nucleation is observed, transfer the flask to an ice bath and cool to 0–5 °C for 2 hours to maximize crystal yield.

  • Harvesting: Filter the resulting suspension under vacuum using a Büchner funnel. Wash the filter cake twice with 15 mL of ice-cold Ethanol/Water (1:3 v/v).

  • Drying: Dry the crystals in a vacuum oven at 45 °C at <50 mbar for 12 hours to constant weight.

Protocol B: Ethyl Acetate/Hexane Crystallization

This protocol is optimal for removing highly lipophilic organic impurities.

  • Dissolution: Suspend 10.0 g of crude material in 60 mL of ethyl acetate. Heat to 70 °C until dissolved.

  • Hot Filtration: Filter the hot solution through fluted filter paper to remove any particulate matter[8].

  • Supersaturation: Concentrate the solution under a gentle stream of nitrogen (or via rotary evaporation) to approximately 30 mL.

  • Anti-Solvent Addition: Slowly add 100 mL of hexane to the hot solution under vigorous stirring.

  • Cooling: Allow the mixture to cool slowly to room temperature (20–25 °C) over 3 hours, then chill to 5 °C for 1 hour.

  • Harvesting & Drying: Collect the white to off-white crystals via vacuum filtration, wash with 20 mL of cold hexane, and dry under vacuum at 40 °C.

Process Visualization

Below is the thermodynamic and operational workflow for the recrystallization process.

Recrystallization N1 Crude 2-Propyl-1H-pyrrole- 3-carboxylic acid N2 Dissolution in Hot Primary Solvent (EtOH or EtOAc) (T = 70-75°C) N1->N2 Add Solvent & Heat N3 Hot Filtration (Removes Insoluble Polymers) N2->N3 Clarify Solution N4 Addition of Anti-Solvent (Water or Hexane) & Cooling N3->N4 Supersaturate N5 Controlled Nucleation (T = 20-25°C) N4->N5 Induce Crystallization N6 Vacuum Filtration & Cold Solvent Wash N5->N6 Harvest Crystals N7 Pure 2-Propyl-1H-pyrrole- 3-carboxylic acid (>99%) N6->N7 Dry (Vacuum, 40°C)

Caption: Thermodynamic workflow for the recrystallization of 2-propyl-1H-pyrrole-3-carboxylic acid.

Analytical Validation

To ensure the recrystallization acts as a self-validating system, the following analytical checks must be performed on the dried product:

  • HPLC (High-Performance Liquid Chromatography): Run on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile. The target compound should elute as a sharp, symmetrical peak with >99.0% Area Under Curve (AUC). The absence of broad, late-eluting peaks confirms the successful removal of polymeric impurities.

  • 1H NMR (DMSO-d6): Confirm the structural integrity and absence of residual solvents. Key signals: The pyrrole NH typically appears as a broad singlet >11.0 ppm, the carboxylic acid OH >12.0 ppm, and the 2-propyl aliphatic protons will present as a distinct triplet (CH3), multiplet (CH2), and triplet (CH2) in the 0.9–2.8 ppm range[8].

  • DSC (Differential Scanning Calorimetry): A sharp endothermic melting peak indicates high crystalline purity and the absence of polymorphic contamination.

References

  • NextSDS. 2-propyl-1H-pyrrole-3-carboxylic acid — Chemical Substance Information. NextSDS.[Link]

  • European Patent Office.EP 2 985 277 A1: Crystal of pyrrole derivative and method for producing the same.
  • Organic Letters (ACS). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ACS Publications.[Link]

  • Journal of Medicinal Chemistry (ACS). New Azole Antifungals. 2. Synthesis and Antifungal Activity of Heterocyclecarboxamide Derivatives of 3-Amino-2-aryl-1-azolyl-2-butanol. ACS Publications.[Link]

  • Taylor & Francis. Pyrrolylbenzothiazole Derivatives as Aldose Reductase Inhibitors. Taylor & Francis Online.[Link]

  • University of Chemical Technology and Metallurgy. Synthesis of 2-Hydroxynaphthyl Pyrroles by One-Pot Three-Component Reaction Under Solvent-Free Conditions. UCTM.[Link]

Sources

Method

chromatography techniques for 2-propyl-1H-pyrrole-3-carboxylic acid isolation

Application Note & Protocol: Advanced Chromatographic Isolation of 2-Propyl-1H-pyrrole-3-carboxylic Acid Introduction and Rationale 2-Propyl-1H-pyrrole-3-carboxylic acid is a highly valued heterocyclic building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Advanced Chromatographic Isolation of 2-Propyl-1H-pyrrole-3-carboxylic Acid

Introduction and Rationale

2-Propyl-1H-pyrrole-3-carboxylic acid is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of Nrf2 regulators, kinase inhibitors, and complex pyrrole amides[1][2][3]. The isolation of this compound presents unique chromatographic challenges due to its dual functional nature. The electron-rich pyrrole ring is susceptible to oxidation and acid-catalyzed polymerization, while the carboxylic acid moiety dictates highly pH-dependent solubility and retention behavior.

To achieve >95% purity suitable for downstream pharmaceutical synthesis[2], a multi-modal chromatographic approach is required. This guide outlines a self-validating workflow that transitions from normal-phase flash chromatography (for ester precursor purification) to reversed-phase preparative high-performance liquid chromatography (RP-HPLC) for the final isolation of the free acid[4].

Physicochemical Profiling & Chromatographic Causality

Before initiating any separation, it is critical to understand how the molecule's physicochemical properties dictate mobile and stationary phase selection.

Causality in Method Development:

  • Ion Suppression: The carboxylic acid group has a pKa of approximately 4.5. If the HPLC mobile phase pH is near this value, the molecule exists in a dynamic equilibrium between its neutral (-COOH) and ionized (-COO⁻) states, leading to severe peak tailing and unpredictable retention. By adding an acidic modifier (e.g., 0.1% Formic Acid) to lower the pH to ~2.7, the acid is fully protonated (neutral), ensuring sharp peaks and strong retention on a hydrophobic C18 stationary phase[5].

  • Hydrophobic Anchoring: The 2-propyl substitution significantly increases the lipophilicity (LogP) of the molecule compared to unsubstituted pyrrole. This requires a carefully optimized organic gradient (Acetonitrile) to elute the compound efficiently without co-eluting more polar synthetic byproducts[3].

  • Silanol Interactions: The secondary amine of the pyrrole ring can interact with residual unendcapped silanol groups on standard silica columns, causing secondary retention mechanisms. Utilizing a column with low silanol activity (e.g., Newcrom R1) prevents this phenomenon[6].

Table 1: Physicochemical Parameters Influencing Chromatography

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 153.18 g/mol Suitable for LC-MS confirmation (ESI+ [M+H]⁺ ~154.2)
pKa (Carboxylic Acid) ~4.5Requires mobile phase pH < 3.0 for RP-HPLC retention
LogP (Estimated) ~1.8Moderate hydrophobicity; retains well on C18 columns
UV Absorbance Max ~225 nmAllows for sensitive UV/Vis monitoring during elution[7]
Solubility High in DMSO, MeOH, MeCNIdeal for concentrated preparative HPLC injection solvents

Isolation Workflow Architecture

The standard synthetic route typically generates an ester intermediate (e.g., ethyl 2-propyl-1H-pyrrole-3-carboxylate) via cycloaddition or Paal-Knorr synthesis[8][9]. The ester is purified via normal-phase chromatography, saponified, and the resulting free acid is isolated via preparative RP-HPLC[4].

Workflow Crude Crude Synthesis Mixture (Ester Precursor) Flash Normal-Phase Flash Chromatography Crude->Flash Hexane/EtOAc Elution Hydrolysis Alkaline Saponification & Acidification Flash->Hydrolysis Purified Ester Prep Preparative RP-HPLC (0.1% FA / MeCN) Hydrolysis->Prep Crude Acid Mixture Pure Pure 2-Propyl-1H-pyrrole- 3-carboxylic acid Prep->Pure >95% Purity Isolation

Workflow for the multi-stage isolation of 2-propyl-1H-pyrrole-3-carboxylic acid.

Step-by-Step Methodologies

Protocol A: Normal-Phase Flash Chromatography of Ester Precursor

Objective: Remove non-polar starting materials and regioisomers before ester hydrolysis.

  • Sample Preparation: Dissolve the crude ethyl 2-propyl-1H-pyrrole-3-carboxylate in a minimal volume of Dichloromethane (DCM). Dry load the sample onto Celite if the crude mixture is highly viscous.

  • Column Equilibration: Equilibrate a silica gel flash cartridge (e.g., 40g for 1-2g of crude) with 100% Hexanes.

  • Gradient Elution:

    • Run a gradient from 0% to 20% Ethyl Acetate (EtOAc) in Hexanes over 10 column volumes (CV)[8][9].

    • Causality: The ester is relatively non-polar but the pyrrole N-H provides some hydrogen bonding capability. A shallow gradient ensures separation from closely eluting regioisomers.

  • Fraction Collection: Monitor at 225 nm. Pool fractions containing the target ester and concentrate under reduced pressure.

Protocol B: Saponification and Liquid-Liquid Extraction
  • Hydrolysis: Dissolve the purified ester in Ethanol. Add 2.0 equivalents of 2M NaOH (aqueous) and stir at 60°C for 2 hours until TLC confirms complete consumption of the ester[7].

  • Acidification: Cool the mixture to 0°C. Carefully acidify to pH 2.0 using 1M HCl.

    • Causality: Acidification protonates the carboxylate salt, forcing the free 2-propyl-1H-pyrrole-3-carboxylic acid to precipitate or partition into the organic phase.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude free acid[9].

Protocol C: Preparative RP-HPLC Isolation of the Free Acid

Objective: Achieve definitive >95% purity by removing trace decarboxylated byproducts and inorganic salts.

  • System Setup: Preparative HPLC system equipped with a UV/Vis detector and an automated fraction collector.

  • Column Selection: C18 Preparative Column (e.g., 21.2 mm × 250 mm, 5 µm) or a low-silanol mixed-mode column like Newcrom R1[5][6].

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v)[5].

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Note: Formic acid is chosen over phosphoric acid to maintain mass-spectrometry (MS) compatibility for downstream lyophilization and analysis[5][10].

  • Sample Injection: Dissolve the crude acid in a 1:1 mixture of DMSO and Mobile Phase A (concentration ~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter. Inject 1-2 mL per run.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to elute DMSO and salts)

    • 2–15 min: 10% to 60% B (Linear gradient to elute the target compound)

    • 15–17 min: 60% to 95% B (Column wash)

    • Flow Rate: 20.0 mL/min.

  • Collection & Recovery: Collect peaks triggering at 225 nm. Pool the target fractions, freeze at -80°C, and lyophilize to obtain the pure 2-propyl-1H-pyrrole-3-carboxylic acid as a solid powder.

Chromatographic Mechanism & Analytical Validation

To validate the preparative results, an analytical UHPLC-MS run must be performed. The retention mechanism relies heavily on the pH-dependent state of the analyte.

Mechanism pH_high Mobile Phase pH > 5 (Deprotonated -COO⁻) Col_high Poor RP Retention Peak Tailing pH_high->Col_high High Polarity pH_low Mobile Phase pH < 3 (Protonated -COOH) Col_low Strong RP Retention Sharp, Symmetrical Peaks pH_low->Col_low Increased Lipophilicity

Effect of mobile phase pH on the reversed-phase retention of pyrrole-3-carboxylic acids.

Analytical UHPLC Validation Method:

  • Column: C18 (2.1 mm × 50 mm, 1.7 µm) thermostated at 30°C[7].

  • Elution: Gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.5 mL/min.

  • Acceptance Criteria: A single sharp peak at 225 nm representing >95% of the total integrated area[2], with an aligned ESI+ mass spectrum showing the [M+H]⁺ ion at m/z ~154.2.

References

  • Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • Separation of N-Methylpyrrole-2-carboxylic acid on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • Separation of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid MDPI - Molbank URL:[Link]

  • US20200031820A1 - 3-carboxylic acid pyrroles as nrf2 regulators Google Patents URL
  • Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Solution Phase Synthesis of a Library of Tetrasubstituted Pyrrole Amides Journal of Combinatorial Chemistry - ACS Publications URL:[Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative ResearchGate URL:[Link]

  • New Chemistry of Donor-Acceptor Cyclopropanes (Dissertation) The University of Texas at Austin URL:[Link]

Sources

Application

Application Note: 2-Propyl-1H-pyrrole-3-carboxylic Acid in Medicinal Chemistry &amp; Drug Discovery

Executive Summary The pyrrole ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif for numerous FDA-approved drugs and advanced clinical candidates. Specifically, 2-propyl-1H-pyrrole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif for numerous FDA-approved drugs and advanced clinical candidates. Specifically, 2-propyl-1H-pyrrole-3-carboxylic acid (CAS: 1516169-54-2) represents a highly versatile building block[1]. The presence of the 2-propyl group provides a tunable lipophilic vector for occupying hydrophobic sub-pockets in target proteins, while the 3-carboxylic acid enables rapid diversification via amide coupling. This application note details the structural rationale, therapeutic applications, and validated synthetic protocols for utilizing this scaffold in modern drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The selection of 2-propyl-1H-pyrrole-3-carboxylic acid as a starting material is driven by its excellent alignment with Lipinski's Rule of Five and its inherent vector geometry. The 2-propyl substitution serves a dual purpose:

  • Steric Shielding: It partially shields the pyrrole NH, modulating its hydrogen-bond donor capacity and altering the compound's desolvation penalty upon target binding.

  • Hydrophobic Anchoring: In kinase targets, alkyl chains at the 2-position frequently project deep into the hydrophobic gatekeeper regions, enhancing binding affinity[2].

Quantitative Data: Physicochemical Properties

To facilitate structure-based drug design (SBDD) and ADME prediction, the baseline physicochemical properties of the unconjugated scaffold are summarized below.

PropertyValueMedicinal Chemistry Relevance
Molecular Formula C8H11NO2Low molecular weight allows for extensive functionalization.
Molecular Weight 153.18 g/mol Ideal fragment-like MW; leaves ~350 Da for peripheral groups.
Monoisotopic Mass 153.07898 DaCritical for high-resolution mass spectrometry (HRMS) tracking[3].
LogP (Predicted) ~1.8 - 2.0Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area (TPSA) 66.0 ŲWell within the <140 Ų limit for oral bioavailability.
H-Bond Donors / Acceptors 2 / 2Balanced profile; pyrrole NH acts as a strict donor.

Key Therapeutic Applications

Tyrosine Kinase Inhibitors (TKIs)

Pyrrole-3-carboxamides and their derivatives are foundational to the development of potent kinase inhibitors. A landmark example is the discovery of Sunitinib (SU11248), an indolinone-pyrrole derivative targeting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR)[2]. The pyrrole core acts as a critical hinge-binding motif, forming essential hydrogen bonds with the kinase backbone[4]. Furthermore, the pyrrole-3-carboxamide framework has been successfully utilized to develop potent and selective inhibitors for Janus Kinase 2 (JAK2)[5] and Transforming growth factor-β-activated kinase 1 (TAK1)[6], demonstrating the scaffold's versatility across different kinase families.

Antimycobacterial and Antibacterial Agents

Beyond oncology, pyrrole-3-carboxylic acid derivatives exhibit profound antimicrobial properties. Research has demonstrated that highly substituted pyrrole-3-carboxamides possess potent antimycobacterial activity, often matching the Minimum Inhibitory Concentration (MIC) of standard drugs like ethambutol[7]. The lipophilic 2-propyl group enhances penetration through the complex, lipid-rich mycobacterial cell wall, making this scaffold highly attractive for phenotypic whole-cell screening against Mycobacterium tuberculosis[8].

CNS and Epigenetic Targets

The scaffold has also been employed in scaffold-hopping strategies to develop 5-HT6 receptor inverse agonists for cognition enhancement[9]. Additionally, pyrrole-3-carboxamides have been identified as potent inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various malignancies[10].

Experimental Protocols: Library Synthesis & Validation

To leverage 2-propyl-1H-pyrrole-3-carboxylic acid in hit-to-lead optimization, robust and self-validating synthetic protocols are required.

Protocol 1: HATU-Mediated Parallel Amide Coupling

Objective: Generate a diverse library of pyrrole-3-carboxamides for Structure-Activity Relationship (SAR) screening. Causality: HATU is selected over traditional carbodiimides (e.g., EDC) because electron-rich pyrrole carboxylic acids can be prone to sluggish reactivity or side reactions. HATU provides superior reaction kinetics and minimizes epimerization. DIPEA is utilized as a sterically hindered, non-nucleophilic base to ensure complete deprotonation of the acid without competing with the incoming amine.

Step-by-Step Methodology:

  • Activation: Dissolve 2-propyl-1H-pyrrole-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL) under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath to prevent thermal degradation of the active ester intermediate.

  • Reagent Addition: Add HATU (1.2 eq, 0.6 mmol) followed by dropwise addition of DIPEA (3.0 eq, 1.5 mmol). Stir at 0 °C for 15 minutes.

  • Amine Coupling: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol). Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.

  • Self-Validation (QC Check): Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation metric: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the m/z 154.08 [M+H]+ starting material peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize residual acid and dissolve HATU byproducts. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).

Workflow A 2-Propyl-1H-pyrrole-3-carboxylic acid (Starting Material) B Activation (HATU/DIPEA) Anhydrous DMF, 0°C A->B C Amine Addition (Primary/Secondary Amines) B->C D LC-MS Monitoring (Self-Validation Step) C->D D->B If Incomplete E Aqueous Workup & Prep-HPLC Purification D->E If Conversion >95% F Pure Pyrrole-3-carboxamide Library (>95% Purity for Assays) E->F

Workflow for the parallel synthesis of pyrrole-3-carboxamide libraries.

Protocol 2: N-Alkylation for Scaffold Hopping

Objective: Functionalize the pyrrole nitrogen to probe the solvent-exposed channel of the target receptor. Causality: The pyrrole NH is weakly acidic (pKa ~16.5). Sodium hydride (NaH) is required for quantitative deprotonation. The reaction must be strictly anhydrous to prevent the violent quenching of NaH and subsequent failure of the alkylation.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (5 mL) at 0 °C. Slowly add a solution of the synthesized pyrrole-3-carboxamide (1.0 eq) in THF (2 mL). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise. Stir at room temperature for 12 hours.

  • Quenching & Validation: Carefully quench with ice water (5 mL). Extract with DCM (3 × 10 mL). Validate the N-alkylation (versus O-alkylation of the amide) using 2D NMR (HMBC), looking for correlations between the new alkyl protons and the pyrrole C2/C5 carbons.

Mechanism of Action & Target Interaction

When deployed as a kinase inhibitor, the 2-propyl-1H-pyrrole-3-carboxamide scaffold operates via a highly specific pharmacophore model. The diagram below illustrates the logical relationships between the structural domains of the molecule and their corresponding biological effects.

Pharmacophore Core Pyrrole Core (Hinge Binder) Kinase Receptor Tyrosine Kinase (VEGFR/PDGFR/JAK2) Core->Kinase Hydrogen Bonds Propyl 2-Propyl Group (Hydrophobic Pocket) Propyl->Kinase Steric Fit Amide 3-Carboxamide (Solvent Channel/Target) Amide->Kinase Vector Extension Effect Inhibition of Tumor Proliferation Kinase->Effect Pathway Blockade

Pharmacophore interactions of the 2-propylpyrrole scaffold with kinase targets.

Sources

Method

Application Note: Advanced Formulation Strategies for 2-Propyl-1H-pyrrole-3-carboxylic Acid Delivery

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Physicochemical Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Physicochemical Profiling

The compound 2-propyl-1H-pyrrole-3-carboxylic acid (2-PPC) is a versatile, highly functionalized heterocyclic intermediate increasingly utilized in the synthesis of advanced pyrrole amides, targeted drug-linker conjugates, and novel therapeutics [1, 3]. However, translating 2-PPC and its derivatives from bench-scale synthesis to bioavailable oral formulations presents distinct physicochemical challenges.

As a Senior Application Scientist, I approach 2-PPC by first analyzing its molecular architecture. The molecule features a lipophilic propyl chain at the C2 position, an electron-rich pyrrole ring (susceptible to oxidative degradation), and an ionizable carboxylic acid at the C3 position [1, 4]. This combination yields a pH-dependent solubility profile typical of Biopharmaceutics Classification System (BCS) Class II molecules: poor aqueous solubility in the acidic gastric environment, but high membrane permeability driven by the propyl moiety.

To successfully deliver 2-PPC, formulation strategies must bypass its dissolution rate-limiting steps while protecting the labile pyrrole core. This guide details two field-proven strategies: High-Throughput Salt Screening and the development of a Self-Microemulsifying Drug Delivery System (SMEDDS) .

Table 1: Physicochemical Properties of 2-PPC
ParameterValue / DescriptionFormulation Implication
CAS Number 1516169-54-2 [1]Unique identifier for API sourcing and regulatory filing.
Molecular Weight 153.18 g/mol [1]Low MW favors rapid passive diffusion across lipid bilayers.
Estimated pKa ~3.5 – 4.0 [2]Unionized in stomach (pH 1.2); ionized in intestine (pH 6.8).
Estimated LogP ~1.8 – 2.2Sufficient lipophilicity for lipid-based nanocarrier encapsulation.
H-Bond Donors/Acceptors 2 (NH, OH) / 2 (C=O, OH)Capable of forming stable crystalline salts and co-crystals.

Formulation Strategy 1: Salt Screening and Polymorph Selection

The Causality of Salt Formation

The free acid of 2-PPC exhibits minimal solubility in Simulated Gastric Fluid (SGF, pH 1.2) because the carboxylic acid remains protonated. By formulating 2-PPC as a salt with a strong base (e.g., Potassium or Tromethamine), we artificially elevate the microenvironmental pH at the surface of the dissolving particle. This rapid dissolution creates a supersaturated state in the stomach, allowing the drug to transit into the upper intestine for absorption before significant precipitation occurs.

Protocol A: High-Throughput Salt Screening Workflow

Note: This protocol is a self-validating system. The inclusion of thermal and diffraction analyses ensures that a true salt is formed, rather than a physical mixture of the free acid and the counterion.

Step 1: API Solubilization

  • Accurately weigh 500 mg of 2-PPC free acid into a 20 mL scintillation vial.

  • Dissolve in 10 mL of a binary solvent system (e.g., Acetone:Water, 80:20 v/v) under gentle magnetic stirring at 40°C until a clear solution is achieved. Rationale: The binary system balances the lipophilicity of the propyl group with the polarity needed for counterion interaction.

Step 2: Counterion Addition

  • Prepare equimolar solutions (1.05 equivalents to ensure complete reaction) of pharmaceutically acceptable bases: Sodium Hydroxide, Potassium Hydroxide, and Tromethamine (TRIS).

  • Add the counterion solutions dropwise to the 2-PPC solution while maintaining stirring at 40°C for 2 hours.

Step 3: Controlled Crystallization

  • Gradually cool the reaction mixtures to 5°C at a rate of 0.5°C/min using a programmable chiller. Rationale: Controlled cooling prevents the kinetic trapping of amorphous material, promoting the growth of thermodynamically stable crystals.

  • Isolate the resulting precipitates via vacuum filtration and dry under reduced pressure at 30°C for 24 hours.

Step 4: Self-Validation & Characterization

  • Powder X-Ray Diffraction (PXRD): Analyze the dried powders. A shift in diffraction peaks compared to the free acid confirms a new crystalline phase.

  • Differential Scanning Calorimetry (DSC): Run samples from 20°C to 250°C at 10°C/min. A single, sharp endothermic melting peak validates the purity of the salt. Multiple peaks indicate an incomplete reaction or a physical mixture.

Formulation Strategy 2: Lipid-Based Nanocarriers (SMEDDS)

The Causality of SMEDDS

While salt formation addresses dissolution, it does not protect the electron-rich pyrrole ring from potential acid-catalyzed degradation or oxidation in the GI tract. A Self-Microemulsifying Drug Delivery System (SMEDDS) encapsulates 2-PPC in a lipid matrix. Upon contact with GI fluids, the formulation spontaneously forms a microemulsion (droplets <50 nm). This not only keeps the drug fully solubilized but also promotes lymphatic absorption via chylomicron assembly, effectively bypassing hepatic first-pass metabolism.

SMEDDS_Workflow A API Profiling (2-PPC) B Excipient Screening (Oils, Surfactants) A->B C Ternary Phase Diagrams B->C D SMEDDS Formulation C->D E In Vitro Dispersion Test D->E

Caption: Workflow for the development and validation of 2-PPC loaded SMEDDS formulations.

Protocol B: Preparation and Validation of 2-PPC SMEDDS

Step 1: Excipient Screening (Solubility Studies)

  • Add an excess of 2-PPC (approx. 100 mg) to 1 mL of various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP) in separate microcentrifuge tubes.

  • Vortex for 5 minutes and incubate in an isothermal shaker at 37°C for 48 hours to reach equilibrium.

  • Centrifuge at 10,000 rpm for 15 minutes. Quantify the dissolved 2-PPC in the supernatant via HPLC-UV (λmax ~240 nm). Rationale: Selecting excipients with the highest drug loading capacity prevents drug precipitation upon aqueous dilution.

Step 2: Formulation Assembly

  • Based on ternary phase diagrams, select a stable isotropic region. A typical optimal ratio is Oil : Surfactant : Co-surfactant (20:60:20 w/w).

  • Accurately weigh the excipients into a glass vial. Add 0.1% w/w α-Tocopherol. Rationale: α-Tocopherol acts as an antioxidant, scavenging free radicals and protecting the sensitive pyrrole core from oxidation.

  • Add 2-PPC to achieve a final loading of 25 mg/g. Sonicate at 40°C until a clear, monophasic liquid is formed.

Step 3: Self-Validation (Dispersion & Droplet Size)

  • Dilute 100 µL of the SMEDDS formulation into 10 mL of 0.1 N HCl (simulating gastric fluid) under mild agitation (50 rpm).

  • Visual Assessment: The mixture must form a transparent or slightly bluish dispersion within 60 seconds (Grade A microemulsion).

  • Dynamic Light Scattering (DLS): Measure the droplet size. Validation Criterion: The Z-average diameter must be <50 nm with a Polydispersity Index (PDI) <0.3. If PDI >0.3, the surfactant-to-oil ratio must be incrementally increased.

In Vivo Absorption Pathway & Comparative Data

Understanding the physiological route of the formulated API is critical for predicting pharmacokinetic outcomes. The diagram below illustrates how SMEDDS encapsulation alters the absorption pathway of 2-PPC compared to the free acid.

Absorption_Pathway Stomach Gastric Environment (pH 1.2 - 2.0) Intestine Intestinal Lumen (pH 6.8) Stomach->Intestine Emulsification Epithelium Enterocyte Uptake Intestine->Epithelium Permeation Lymph Lymphatic Transport (Chylomicrons) Epithelium->Lymph SMEDDS Bypass Blood Systemic Circulation Epithelium->Blood Free Drug (Hepatic) Lymph->Blood Thoracic Duct

Caption: In vivo absorption pathway comparing free 2-PPC versus SMEDDS-encapsulated delivery.

Table 2: Comparative Solubility & Dispersion Profile
Formulation TypeSGF (pH 1.2) SolubilityFaSSIF (pH 6.5) SolubilityPhysical Stability (40°C / 75% RH)
2-PPC Free Acid < 0.1 mg/mL~ 1.5 mg/mLHigh (Crystalline)
2-PPC Tromethamine Salt ~ 4.2 mg/mL (Transient)*> 15.0 mg/mLModerate (Hygroscopic)
2-PPC SMEDDS > 25.0 mg/mL (Solubilized)> 25.0 mg/mL (Solubilized)High (Protected in lipid matrix)

*Note: The salt exhibits high initial solubility in SGF but may precipitate as the free acid over time. This transient supersaturation is usually sufficient for gastric transit.

Conclusion

The successful delivery of 2-propyl-1H-pyrrole-3-carboxylic acid requires a deep understanding of its acid-base chemistry and the vulnerabilities of the pyrrole ring. While salt screening (particularly with Tromethamine) effectively resolves the dissolution bottleneck in the stomach, SMEDDS formulations provide a superior, holistic approach. By encapsulating the API in a lipid matrix, SMEDDS not only guarantees pH-independent solubilization but also offers chemical protection and leverages lymphatic transport to maximize systemic bioavailability.

References

  • NextSDS. "2-propyl-1H-pyrrole-3-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101030, Pyrrole-3-carboxylic acid." PubChem. URL:[Link]

  • Sperry, J. B., & Wright, D. L. "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development (2005). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Propyl-1H-pyrrole-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists looking to overcome the historical bottlenecks associated with pyrrole-3-carboxylic acid derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists looking to overcome the historical bottlenecks associated with pyrrole-3-carboxylic acid derivatives.

Mechanistic Bottlenecks & The "Self-Validating" Flow Strategy

Historically, the synthesis of 2-propyl-1H-pyrrole-3-carboxylic acid via the Hantzsch method has been plagued by low yields[1]. The traditional approach relies on the cyclocondensation of ethyl or methyl acetoacetates with propylamine and an α-haloketone. However, the subsequent alkaline hydrolysis of the resulting ethyl 2-propyl-1H-pyrrole-3-carboxylate is notoriously inefficient. The electron-rich nature of the pyrrole ring stabilizes the ester, requiring vigorous alkaline conditions (e.g., boiling with barium hydroxide) that frequently cause decarboxylation or complete degradation of the pyrrole core[2].

The Solution: Transitioning from an ethyl ester to a tert-butyl ester intermediate within a continuous flow microreactor [1]. This approach creates a self-validating chemical system: the Hantzsch cyclization inherently produces hydrobromic acid (HBr) as a stoichiometric byproduct. Instead of neutralizing this acid, the continuous flow system utilizes the HBr to perform an in situ acidic cleavage of the tert-butyl group[1]. This eliminates the need for a secondary deprotection step, drastically improving atom economy and overall yield.

Reaction Pathway Visualization

G A tert-Butyl Acetoacetate + Propylamine + α-Bromoketone B Hantzsch Cyclization (Microreactor) A->B Mixing C Intermediate: t-Butyl Pyrrole-3-carboxylate + HBr Byproduct B->C Heat D In Situ Acidic Hydrolysis (HBr Promoted) C->D Continuous Flow E 2-Propyl-1H-pyrrole-3- carboxylic acid D->E Cleavage

Continuous flow synthesis of pyrrole-3-carboxylic acids via in situ hydrolysis.

Standard Operating Procedure (SOP): High-Yield Continuous Flow Protocol

This protocol details the optimized one-step continuous flow synthesis, ensuring high fidelity and reproducibility[1].

Step 1: Reagent Preparation

  • Solution A: Prepare a 1.0 M solution of tert-butyl acetoacetate and 1.0 M propylamine in a polar aprotic solvent (e.g., DMF)[3].

  • Solution B: Prepare a 1.0 M solution of the corresponding α-bromoketone in DMF.

  • Causality Check: Polar aprotic solvents are chosen because they enhance reaction homogeneity and stabilize the polar transition states during the initial enamine formation and subsequent cyclization[3].

Step 2: Microreactor Setup

  • Equip a microfluidic continuous flow reactor (e.g., Syrris system) with a T-mixer leading into a heated residence time coil (PTFE tubing).

  • Set the reactor temperature to 100 °C.

  • Causality Check: Batch reactions suffer from uneven heating, leading to localized hot spots that cause the pyrrole to tar. Continuous flow ensures rapid, homogeneous heat transfer, preserving the integrity of the electron-rich heterocycle[4].

Step 3: Cyclocondensation & In Situ Hydrolysis

  • Pump Solution A and Solution B at equal flow rates to achieve a total residence time of exactly 2.5 hours[1].

  • Self-Validating Mechanism: As the reagents mix and heat, the Hantzsch cyclization occurs, generating the tert-butyl pyrrole intermediate and HBr. The confined environment of the microreactor forces the HBr to act immediately on the tert-butyl ester, cleaving it to the carboxylic acid before side reactions can occur.

Step 4: Isolation and Purification

  • Collect the reactor effluent in a flask containing a mild buffer if immediate neutralization is desired, though direct extraction is often sufficient.

  • Dilute the crude mixture with ethyl acetate and wash extensively with water to remove the DMF and residual salts.

  • Extract the organic layer with saturated aqueous NaHCO₃. The target 2-propyl-1H-pyrrole-3-carboxylic acid will move into the aqueous phase.

  • Carefully acidify the aqueous layer with 1M HCl to pH 3 to precipitate the pure product. Filter and dry under vacuum[1].

Quantitative Yield Analysis

The following table summarizes the performance of various synthetic strategies, highlighting the superiority of the continuous flow tert-butyl approach[1],[4],[2].

Synthesis MethodEster IntermediateHydrolysis StrategyReactor TypeTypical Overall Yield
Traditional HantzschEthyl EsterAlkaline (NaOH / Ba(OH)₂)Batch Flask< 40%
Modified Paal-KnorrMethyl EsterAlkaline (NaOH)Microwave Batch45 – 50%
Optimized Hantzschtert-Butyl EsterAcidic (In situ HBr)Batch Flask~40%
Advanced Hantzsch tert-Butyl Ester Acidic (In situ HBr) Continuous Flow 63 – 65%

Troubleshooting & FAQs

Q1: Why is my overall yield stuck below 40% when using ethyl 2-propyl-1H-pyrrole-3-carboxylate as an intermediate? A1: Alkaline hydrolysis of ethyl esters attached to electron-rich pyrrole rings is highly inefficient. Vigorous alkaline conditions (such as boiling with aqueous barium hydroxide) often lead to decarboxylation or complete degradation of the pyrrole core[2]. Switching to a tert-butyl ester allows for mild, acid-catalyzed hydrolysis, preserving the pyrrole ring's integrity.

Q2: Can I perform this optimized tert-butyl synthesis in a traditional batch flask instead of a flow reactor? A2: While possible, batch synthesis yields are significantly lower (typically ~40% compared to 65% in flow)[4]. In a batch flask, the prolonged accumulation of HBr at high temperatures leads to uncontrolled side reactions and polymerization before the ester hydrolysis is complete. Continuous flow microreactors constantly move the product away from the heat zone once formed, minimizing thermal degradation[4].

Q3: How can I spectroscopically verify that the ester was fully cleaved without degrading the pyrrole ring? A3: ¹³C NMR is highly diagnostic for this validation. The complete disappearance of the quaternary carbon signal of the tert-butyl group (typically around δ 80 ppm) and the downfield shift of the carbonyl carbon confirm successful hydrolysis. Additionally, ESI-MS should display the [M-H]⁻ molecular ion peak corresponding to the free carboxylic acid, while ¹H NMR will confirm the pyrrole ring protons remain intact at δ 6.2–6.5 ppm[3].

Q4: My pyrrole product is turning dark during purification. How do I prevent this? A4: Pyrroles are highly electron-rich and prone to rapid oxidation when exposed to air and light. To prevent this, degas your extraction solvents, perform the workup under an inert atmosphere (nitrogen or argon) if possible, and store the final 2-propyl-1H-pyrrole-3-carboxylic acid in amber vials at -20 °C.

References

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters Source: PMC / NIH URL:[Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters Source: Organic Letters - ACS Publications URL:[Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu Source: Syrris URL:[Link]

  • Synthesis of Pyrrole-3-carboxylic Acids Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

Optimization

troubleshooting low aqueous solubility of 2-propyl-1H-pyrrole-3-carboxylic acid

Welcome to the Technical Support Center for 2-Propyl-1H-pyrrole-3-carboxylic Acid . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Propyl-1H-pyrrole-3-carboxylic Acid . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with this compound.

Executive Summary & Mechanistic Overview

The poor aqueous solubility of 2-propyl-1H-pyrrole-3-carboxylic acid is driven by two competing structural features:

  • Lipophilicity: The 2-propyl chain and the pyrrole core create a highly hydrophobic domain that actively repels water and drives molecular aggregation.

  • Ionizability: The molecule possesses a weak carboxylic acid group. Based on structural analogs, the pKa of pyrrole-carboxylic acids typically ranges from 2.98 to 4.45[1][2]. At an acidic or physiological pH below its pKa, the compound remains fully protonated (unionized), resulting in near-zero aqueous solubility.

To successfully formulate this compound, you must either manipulate its ionization state (pH adjustment) or mask its hydrophobic propyl-pyrrole core (cosolvents or complexation).

Diagnostic Workflow

Workflow Start Compound Insoluble in Aqueous Media CheckPH Can assay tolerate pH > 6.5? Start->CheckPH Salt Module A: pH Adjustment & Salt Formation CheckPH->Salt Yes CheckCosolvent Can assay tolerate 1-5% DMSO/PEG? CheckPH->CheckCosolvent No Cosolvent Module B: Cosolvent Mixtures CheckCosolvent->Cosolvent Yes Cyclo Module C: Cyclodextrin Complexation CheckCosolvent->Cyclo No (Toxicity/Precipitation)

Solubility troubleshooting workflow for 2-propyl-1H-pyrrole-3-carboxylic acid.

Troubleshooting Guides & FAQs

Module A: pH Adjustment and Salt Formation

Q: Why does the compound immediately precipitate when added to my standard pH 5.0 assay buffer? A: At pH 5.0, the environment is too close to the compound's estimated pKa (~3.5–4.5)[1][2]. According to the Henderson-Hasselbalch equation, a significant fraction of the drug remains in its unionized, lipophilic state. To achieve >99% ionization and form a highly soluble carboxylate salt, the pH of the vehicle must be elevated to at least 2 units above the pKa (pH ≥ 6.5)[3].

Q: How can I ensure the salt form remains stable in solution? A: The protocol must be self-validating: monitor the pH during dissolution. Because 2-propyl-1H-pyrrole-3-carboxylic acid is a weak acid, dissolving high concentrations of it will consume buffer capacity and actively lower the pH of your solution, causing auto-precipitation. You must continuously titrate with a base (e.g., 1M NaOH) to maintain the target pH until dissolution is visually complete.

Module B: Cosolvent Systems

Q: My cellular assay requires a neutral pH, but the compound still forms a cloudy suspension. What is the mechanism behind this, and how do I fix it? A: Even when ionized, the hydrophobic 2-propyl chain can induce micelle-like aggregation or localized precipitation if the concentration exceeds the critical aggregation concentration. You must introduce a cosolvent (like DMSO, PEG 400, or Ethanol). Cosolvents work by disrupting the highly ordered hydrogen-bonding network of water, thereby reducing the interfacial tension between the aqueous phase and the hydrophobic propyl-pyrrole moiety[3].

Q: I dissolved the compound in 100% DMSO, but it "crashes out" the moment I pipette it into my aqueous buffer. How do I prevent this? A: You are experiencing "solvent-shift precipitation" caused by localized supersaturation. When a high-concentration DMSO stock hits water, the DMSO diffuses into the water faster than the compound can solvate, leaving the drug stranded as a precipitate. To fix this, use the Step-Down Dilution Protocol (detailed below) to create a thermodynamic transition zone.

Module C: Cyclodextrin Complexation

Q: DMSO is toxic to my specific cell line. Is there a completely aqueous, solvent-free method to dissolve this compound? A: Yes. You should utilize host-guest inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin molecule is shaped like a truncated cone; its interior cavity is non-polar, while its exterior is heavily hydroxylated and hydrophilic[4]. The hydrophobic 2-propyl-pyrrole core of the drug will spontaneously partition into the non-polar cavity, shielding it from water, while the polar exterior of the cyclodextrin maintains excellent aqueous solubility[4].

Quantitative Data: Solubility Enhancement Strategies

StrategyPrimary Mechanism of ActionExpected Solubility IncreaseBest Use Case / Assay Compatibility
pH Adjustment (Salt Formation) Ionization of the carboxylic acid group to a carboxylate anion.50x to 100xBiochemical assays, formulations where pH > 6.5 is tolerated.
Cosolvent Blending (DMSO/PEG) Disruption of water's H-bond network; reduction of interfacial tension.1,000x to 5,000x[3]High-throughput screening; assays tolerating 1-5% organic solvents.
HP-β-CD Complexation Encapsulation of the lipophilic 2-propyl-pyrrole core.10x to 80x[4]Cell-based assays highly sensitive to organic solvent toxicity.

Experimental Protocols

Protocol 1: In Situ pH-Shift Solubilization (Self-Validating)

Use this to generate the highly soluble sodium salt of the compound.

  • Weigh 10.0 mg of 2-propyl-1H-pyrrole-3-carboxylic acid into a glass vial.

  • Add 8.0 mL of deionized water. (Observe: The solution will be a cloudy, opaque suspension).

  • Insert a calibrated pH probe into the suspension.

  • Under continuous magnetic stirring, add 1M NaOH dropwise (10 µL at a time).

  • Monitor the pH. Continue adding NaOH until the pH stabilizes between 7.0 and 7.5.

  • Validation Step: Sonicate the vial for 5 minutes. The solution must transition from cloudy to completely optically clear. If turbidity remains, check the pH again (it may have dropped as the acid dissolved) and adjust back to 7.5.

  • QS to a final volume of 10.0 mL using your desired assay buffer.

Protocol 2: Cosolvent Step-Down Dilution

Use this to prevent solvent-shift precipitation when transitioning from DMSO to aqueous media.

  • Primary Stock: Dissolve the compound in 100% DMSO to create a 1000x concentrated stock (e.g., 10 mM). Verify complete dissolution visually.

  • Intermediate Vehicle: Prepare a ternary cosolvent mixture consisting of 40% PEG 400, 10% Ethanol, and 50% Deionized Water.

  • Step-Down: Dilute the Primary Stock 1:10 into the Intermediate Vehicle to create a 100x working stock.

  • Final Dilution: Place your final aqueous assay buffer on a high-speed vortexer. While the buffer is actively creating a vortex, add the 100x working stock dropwise directly into the center of the vortex. This rapid mechanical dispersion prevents localized supersaturation.

Protocol 3: HP-β-CD Inclusion Complex Preparation (Kneading Method)

Use this for completely aqueous, solvent-free cell culture applications.

  • Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.

  • Calculate a 1:2 molar ratio of drug to HP-β-CD.

  • Add the 2-propyl-1H-pyrrole-3-carboxylic acid powder directly into the HP-β-CD solution.

  • Stir the suspension continuously at 37°C for 48 hours. Note: Complexation is a thermodynamic equilibrium process; insufficient time will result in poor encapsulation.

  • Validation Step: After 48 hours, filter the solution through a 0.22 µm PTFE syringe filter. The cyclodextrin-encapsulated drug will pass through, while any uncomplexed, insoluble drug will be retained on the filter membrane.

  • Quantify the final dissolved concentration in the filtrate via HPLC or UV-Vis spectroscopy.

Sources

Troubleshooting

optimizing mobile phase gradients for 2-propyl-1H-pyrrole-3-carboxylic acid HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the nuances of optimizing reversed-phase HPLC (RP-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the nuances of optimizing reversed-phase HPLC (RP-HPLC) methods for 2-propyl-1H-pyrrole-3-carboxylic acid .

Method development is not a series of trial-and-error steps; it is a system of predictable chemical interactions. This specific analyte presents a classic chromatographic duality: a hydrophobic propyl tail and an ionizable carboxylic acid head, attached to a weakly basic, aromatic pyrrole core. By understanding the causality behind each parameter, we can engineer a robust, reproducible, and self-validating analytical method.

Part 1: Mechanistic Grounding & Core Strategy

To control the retention of 2-propyl-1H-pyrrole-3-carboxylic acid, we must first control its ionization state. The pKa of the carboxylic acid moiety is approximately 4.5. If the mobile phase pH fluctuates near this pKa, the analyte will exist in a dynamic equilibrium of ionized and unionized states, leading to split peaks, broad elution profiles, and shifting retention times.

The Causality of pH: We must operate at a pH of 2.5 (using 0.1% Formic Acid or Trifluoroacetic Acid) to fully protonate the carboxylate. This ensures uniform hydrophobic retention on a C18 column and simultaneously suppresses the ionization of residual silanols on the silica support, which are a primary cause of secondary interactions[1].

Core Optimization Workflow

GradientOptimization N1 1. Initial Setup (C18, pH 2.5 Buffer) N2 2. Scouting Gradient (5-95% B over 20 min) N1->N2 N3 3. Assess Retention (k* & Peak Shape) N2->N3 N4 Peak Tailing? N3->N4 N5 Action: Switch to Type B End-capped Silica N4->N5 Yes N6 4. Optimize Slope (Compress Gradient) N4->N6 No N5->N6 N7 5. Final Validation (SST & Blank Runs) N6->N7

Logical workflow for RP-HPLC gradient optimization of acidic pyrrole derivatives.

Part 2: Method Development FAQs

Q: What are the ideal starting mobile phase conditions for this analyte? A: Start with an aqueous phase (Mobile Phase A) of 0.1% Formic Acid in LC-MS grade water (pH ~2.5) and an organic phase (Mobile Phase B) of Acetonitrile with 0.1% Formic Acid. The low pH ensures the carboxylic acid remains unionized, maximizing hydrophobic interaction with the stationary phase. Acetonitrile is preferred over methanol here due to its lower viscosity and superior eluotropic strength, which yields sharper peaks for aromatic compounds.

Q: How do I design the initial scouting gradient? A: Do not guess the gradient slope. It is advisable to initially run a wide scouting gradient (e.g., 5% to 95% B) over a set time of 20 to 40 minutes. Calculate the retention factor ( k∗ ). Because the propyl group provides moderate hydrophobicity, the analyte will likely elute between 30% and 50% B. Once identified, compress the gradient slope around this elution window to improve the signal-to-noise ratio and reduce overall run time.

Part 3: Troubleshooting Specific Chromatographic Issues

Q: I am experiencing severe peak tailing for 2-propyl-1H-pyrrole-3-carboxylic acid. How can I fix this? A: The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention, specifically polar interactions with ionized residual silanol groups on the silica support[2]. Even though your acidic mobile phase (pH ≤ 3) suppresses most silanol ionization[1], older Type A silica columns contain trace metals that increase silanol acidity. Solution: Switch to a modern Type B silica column. These columns feature reduced free silanol content and metal-free manufacturing, significantly minimizing peak tailing for basic and aromatic compounds without the need for mobile phase additives like triethylamine[1].

Q: How do I resolve ghost peaks appearing during the gradient run? A: Ghost peaks may arise from carryover, system contaminants, or column bleed[3]. Because gradient elution concentrates hydrophobic impurities at the head of the column under weak initial conditions and elutes them as the organic strength increases, these peaks can easily co-elute with your pyrrole derivative. Solution: Run a "blank" injection (solvent only) and compare the chromatograms[3]. If ghost peaks persist, the issue is systemic. Purge the injection path, replace the aqueous buffer (which is highly susceptible to microbial growth), and ensure your organic modifier is strictly HPLC-grade.

Q: My retention times are shifting between runs. What is the root cause? A: Retention time drift during gradient analysis usually stems from insufficient column re-equilibration. Adjusting sample load and solvent compatibility can mitigate these issues[3], but you must also ensure you are flushing the system with at least 10 column volumes of the initial mobile phase composition between runs. Furthermore, verify that your column oven is active; temperature fluctuations drastically alter the partitioning kinetics of the propyl chain.

Part 4: Data Presentation

To transition from a scouting run to a finalized method, we compress the gradient and introduce an isocratic hold. This focuses the peak and separates it from early-eluting synthetic impurities.

Table 1: Gradient Optimization Parameters for 2-Propyl-1H-pyrrole-3-carboxylic Acid

Time (min)Scouting Gradient (%B)Optimized Gradient (%B)Flow Rate (mL/min)Mechanistic Purpose (Optimized)
0.0 5%15%1.0Initial focusing of the analyte at the column head.
2.0 5%15%1.0Isocratic hold to elute highly polar impurities/salts.
15.0 75%60%1.0Shallower slope through the critical elution window.
17.0 95%95%1.0High organic wash to remove strongly retained dimers.
20.0 95%95%1.0Hold wash to prevent carryover.
20.1 5%15%1.0Return to initial conditions.
25.0 5%15%1.0Re-equilibration (Self-validating baseline check).

Part 5: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Mobile Phase Preparation & System Priming

  • Prepare Mobile Phase A: 1000 mL of LC-MS grade water + 1.0 mL Formic Acid.

  • Prepare Mobile Phase B: 1000 mL of LC-MS grade Acetonitrile + 1.0 mL Formic Acid.

  • Self-Validation: Measure the pH of Phase A. It must read between 2.4 and 2.6. Filter both phases through a 0.22 µm PTFE membrane to prevent frit blockages.

Step 2: Column Equilibration

  • Install a highly end-capped Type B C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Set the column oven to 30°C to stabilize partitioning thermodynamics.

  • Flow at 1.0 mL/min at the initial gradient conditions (15% B).

  • Self-Validation: Monitor the pump pressure and UV baseline (254 nm). Equilibration is only complete when the pressure ripple is < 10 psi and the UV drift is < 1 mAU/min.

Step 3: Execution of the Optimized Gradient

  • Prepare a 0.1 mg/mL sample of 2-propyl-1H-pyrrole-3-carboxylic acid in 15% Acetonitrile / 85% Water. (Matching the sample diluent to the initial mobile phase prevents peak fronting).

  • Inject 10 µL of the sample using the Optimized Gradient profile from Table 1.

  • Self-Validation: Inject a void volume marker (e.g., Uracil) to confirm the exact t0​ of your system before calculating the analyte's retention factor ( k∗ ).

Step 4: System Suitability Testing (SST)

  • Perform six replicate injections of the standard.

  • Self-Validation: The method is only deemed successful and ready for routine use if the Relative Standard Deviation (RSD) of the peak area is < 1.0%, and the USP Tailing Factor ( As​ ) is ≤ 1.2.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at: [Link]

  • LCGC International / Chromatography Online. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Propyl-1H-pyrrole-3-carboxylic Acid Functionalization

Welcome to the Application Scientist Technical Support Center. 2-Propyl-1H-pyrrole-3-carboxylic acid is a highly valuable scaffold in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. 2-Propyl-1H-pyrrole-3-carboxylic acid is a highly valuable scaffold in modern drug discovery. However, the spatial proximity of the C2-propyl chain and the C3-carboxylic acid creates a sterically congested microenvironment. This steric bulk severely restricts the Bürgi-Dunitz trajectory for incoming nucleophiles at the C3-carbonyl and physically shields the adjacent C4 position from electrophilic attack.

This guide provides validated troubleshooting strategies, mechanistic insights, and robust protocols to help you overcome these specific synthetic roadblocks.

Troubleshooting Guide 1: Low Yields in C3-Amidation and Esterification

The Problem: Attempts to couple secondary or bulky primary amines to the C3-carboxylic acid using standard peptide coupling reagents (e.g., EDC/HOBt) result in low yields (<20%) and high recovery of unreacted starting material.

The Causality: The flexible C2-propyl group creates severe allylic strain (A-strain) when the C3-carboxylic acid is activated into a bulky intermediate, such as an O-acylisourea. This physical barrier prevents the amine nucleophile from successfully attacking the carbonyl carbon. Furthermore, standard batch reactions often suffer from poor mass transfer when dealing with highly hindered, viscous intermediates.

The Solution: Bypass bulky intermediates by generating a highly reactive, sterically compact acyl chloride. For scaling or handling exceptionally hindered amines, utilizing continuous flow chemistry forces the reaction kinetically via superior heat and mass transfer[1]. Continuous flow microreactors have been proven to significantly enhance the functionalization of highly substituted pyrrole-3-carboxylic acids[1].

Quantitative Data: Coupling Strategy Comparison
Coupling StrategyReagentsIntermediate BulkTypical Yield (%)Mechanistic Notes
Carbodiimide EDC, HOBt, DIPEAHigh (O-acylisourea)< 20%Fails due to C2-propyl A-strain blocking nucleophilic attack.
Aminium/Uronium HATU, HOAt, DIPEAModerate (HOAt ester)45 - 60%Viable for unhindered primary amines; struggles with secondary amines.
Acid Halide (COCl)₂, cat. DMFLow (Acyl chloride)75 - 90%Highly reactive and compact; requires strictly anhydrous conditions.
Continuous Flow (COCl)₂ or EDC/HOBtVariable> 85%Superior mass transfer overcomes steric barriers and minimizes side reactions[1].
Self-Validating Protocol: Acyl Chloride Amidation

Step 1: Acyl Chloride Formation

  • Dissolve 2-propyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add a catalytic amount of anhydrous DMF (0.1 eq).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

  • Validation Check: Monitor the reaction for gas evolution (CO₂ and CO). Once bubbling ceases (approx. 30–45 mins), quench a 10 µL aliquot in anhydrous methanol. Analyze via LCMS. The presence of the methyl ester mass (M+14) confirms 100% conversion to the acyl chloride.

Step 2: Amidation

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and HCl.

  • Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired amine (2.0 eq) followed by dropwise addition of DIPEA (3.0 eq).

  • Validation Check: Run a TLC (Hexanes/EtOAc 1:1). The highly polar carboxylic acid (baseline) should be completely replaced by the less polar amide product. Quench with saturated aqueous NaHCO₃ and extract with DCM.

G A 2-Propyl-1H-pyrrole-3-carboxylic acid B Assess Amine Nucleophilicity A->B C Primary Amine HATU / DIPEA B->C Low Bulk D Secondary Amine Oxalyl Chloride B->D High Bulk E Continuous Flow Reactor C->E D->E F C3-Pyrrole Amide E->F

Workflow for overcoming steric hindrance in C3-amidation of 2-propyl-1H-pyrrole-3-carboxylic acid.

Troubleshooting Guide 2: Poor Regioselectivity in C4-Functionalization

The Problem: Attempts to perform Electrophilic Aromatic Substitution (EAS)—such as halogenation or acylation—at the C4 position result in predominant C5-functionalization or complex, inseparable mixtures.

The Causality: The C4 position is flanked by the bulky, electron-withdrawing C3-carboxylic acid. Traditional EAS relies on the innate nucleophilicity of the pyrrole ring, which naturally favors the less sterically hindered and more electron-rich C5 position (alpha to the N1-H).

The Solution: Override the innate electronic and steric preferences by utilizing the C3-carboxylic acid as a directing group for Transition-Metal-Catalyzed C–H Activation[2]. By coordinating a Palladium(II) catalyst to the carboxylate, the metal center is intramolecularly delivered directly to the C4-H bond, forming a stable metallacycle and forcing regioselective functionalization.

Self-Validating Protocol: C3-Carboxyl Directed Pd-Catalyzed C4-Arylation
  • Setup: In an oven-dried Schlenk tube, combine 2-propyl-1H-pyrrole-3-carboxylic acid (1.0 eq), the aryl iodide coupling partner (1.5 eq), Pd(OAc)₂ (10 mol%), and an inorganic base such as K₂CO₃ (2.0 eq).

  • Solvent: Add a highly polar, coordinating solvent like DMF or DMAc to stabilize the Pd intermediates.

  • Reaction: Heat the mixture to 110 °C under an inert atmosphere for 12–16 hours.

  • Validation Check: Analyze the crude mixture via ¹H NMR. The disappearance of the C4-proton doublet (typically around δ 6.5 ppm) and the retention of the C5-proton signal confirms regioselective C4-insertion.

G A C3-COOH Substrate B Pd(II) Coordination A->B C C4-H Activation B->C D Oxidative Addition C->D E Reductive Elimination D->E E->B Catalyst Turn-over F C4-Functionalized Pyrrole E->F

Regioselective C4-arylation pathway directed by the C3-carboxylic acid via Pd-catalysis.

Frequently Asked Questions (FAQs)

Q1: Why does microwave irradiation sometimes fail or cause degradation for this specific hindered pyrrole? A1: While microwave-assisted synthesis is excellent for reducing reaction times and overcoming activation barriers in sterically hindered pyrroles[3], prolonged exposure of 2-propyl-1H-pyrrole-3-carboxylic acid to localized superheating can lead to thermal decarboxylation. The electron-rich nature of the pyrrole ring facilitates the loss of CO₂ at elevated temperatures. If heating is required, continuous flow reactors are preferred as they strictly limit residence time at high temperatures[1].

Q2: Should I protect the N1-pyrrole proton before attempting C3 functionalization? A2: Yes, particularly if you are using harsh activating agents like oxalyl chloride. The N1-proton is relatively acidic and can interfere with highly reactive electrophiles, leading to unwanted N-acylation or polymerization. A bulky protecting group like TIPS (triisopropylsilyl) is recommended. While Boc is common, installing it adjacent to the C2-propyl group can be sterically challenging[4].

Q3: How do I improve the solubility of the final functionalized products? A3: Planar, conjugated pyrrole systems often exhibit poor solubility due to strong intermolecular π-π stacking. Introducing solubilizing side chains (e.g., morpholine or long alkyl chains) during the amidation step is a highly effective strategy[4]. For purification, consider using higher boiling point solvents such as 1,2-dichlorobenzene, where hindered derivatives show better solubility at elevated temperatures[3].

References
  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters Source: National Center for Biotechnology Information (PMC) URL:1

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential Source: PubMed URL:2

  • Overcoming steric hindrance in the synthesis of pyrrole derivatives Source: BenchChem URL:3

  • Solution Phase Synthesis of a Library of Tetrasubstituted Pyrrole Amides Source: ACS Publications URL:4

Sources

Troubleshooting

resolving co-elution problems in 2-propyl-1H-pyrrole-3-carboxylic acid LC-MS

Welcome to the Technical Support Center for the LC-MS analysis of 2-propyl-1H-pyrrole-3-carboxylic acid . Analyzing this semi-polar, aromatic organic acid presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the LC-MS analysis of 2-propyl-1H-pyrrole-3-carboxylic acid .

Analyzing this semi-polar, aromatic organic acid presents unique chromatographic challenges. Its pyrrole core, hydrophobic propyl tail, and ionizable carboxylic acid moiety make it highly susceptible to co-elution with structural isomers (e.g., 1-propyl or 5-propyl variants) and endogenous matrix components. This guide provides field-validated, mechanistically grounded solutions to help you achieve baseline resolution and accurate quantification.

Diagnostic Workflow for Co-Elution

Before adjusting your instrument parameters, you must identify the nature of the co-eluting species. Use the diagnostic workflow below to determine your troubleshooting path.

DiagnosticWorkflow Start Co-elution Detected (Peak Shoulder / MS Shift) Identify Identify Co-eluting Species Start->Identify Isomer Structural Isomer (e.g., 1-propyl vs 2-propyl) Identify->Isomer Matrix Matrix Interference (Early Elution / Suppression) Identify->Matrix Isobar Isobaric Contaminant (Same m/z, different structure) Identify->Isobar SolIsomer Switch to Biphenyl Column (Enhance π-π interactions) Isomer->SolIsomer SolMatrix Lower Mobile Phase pH < 3.0 (Protonate Carboxylic Acid) Matrix->SolMatrix SolIsobar Derivatization (e.g., Cholamine) or High-Res MS/MS Isobar->SolIsobar Success Baseline Resolution Achieved SolIsomer->Success SolMatrix->Success SolIsobar->Success

Diagnostic workflow for resolving LC-MS co-elution based on interference type.

FAQ 1: Chromatographic Troubleshooting & Stationary Phase Selection

Q: My target peak shows a distinct "shoulder" and the MS spectra vary across the peak width. What is happening? A: You are observing classic signs of co-elution[1]. A pure chromatographic peak should yield identical MS spectra across its entire width. If the spectra shift or a shoulder appears (a sudden discontinuity in the peak shape, unlike a gradual tail), another compound is exiting the column simultaneously[1]. For 2-propyl-1H-pyrrole-3-carboxylic acid, this is almost always a positional isomer or an isobaric matrix component.

Q: I am using a standard C18 column, but I cannot resolve the 2-propyl isomer from the 1-propyl and 5-propyl isomers. Why? A: Traditional C18 columns rely entirely on dispersive (hydrophobic) interactions. Because the positional isomers of propyl-pyrrole-carboxylic acid have nearly identical hydrophobicities, a C18 phase cannot differentiate them[2].

To resolve this, you must leverage the electronic differences of the pyrrole ring. The position of the propyl group subtly alters the electron density of the aromatic π -system. Switching to a Biphenyl stationary phase introduces strong π−π interactions[3]. The biphenyl ligands interact differently with the distinct π -electron distributions of each isomer, achieving baseline resolution where C18 fails[4].

Quantitative Comparison of Stationary Phases
Stationary PhasePrimary Retention MechanismIsomer Resolution ( α )Matrix SeparationRecommendation for Pyrrole Acids
Standard C18 Hydrophobic / DispersivePoor (< 1.05)ModerateNot recommended for isomers.
Biphenyl Hydrophobic + π−π Excellent (> 1.5) HighPrimary Choice. Resolves positional isomers.
Polar-Embedded C18 Hydrophobic + Hydrogen BondingModerate (~ 1.1)HighAlternative if Biphenyl is unavailable.
HILIC Partitioning + ElectrostaticPoor (Retains polar core only)LowAvoid. Propyl tail causes poor retention.

FAQ 2: Mobile Phase & Matrix Effect Resolution

Q: My analyte is co-eluting with the solvent front or early matrix components, leading to severe ion suppression. How do I fix this? A: Co-eluting with complex matrix components interferes with droplet desolvation and ionization in the MS source, causing ion suppression[5]. This occurs when your capacity factor ( k′ ) is too low, meaning the analyte is flying through the system with the void volume[1].

The Causality: 2-propyl-1H-pyrrole-3-carboxylic acid has a pKa of approximately 4.5. If your mobile phase pH is near or above this value (e.g., pH 5–7), the carboxylic acid is deprotonated ( COO− ). This highly polar, charged state causes the molecule to lose affinity for the reversed-phase column. The Solution: Lower the mobile phase pH to at least 2 units below the pKa (e.g., pH 2.5 using 0.1% Formic Acid). This protonates the molecule ( COOH ), neutralizing the charge, significantly increasing its hydrophobicity, and pushing its retention time into a cleaner window away from early-eluting matrix salts[5].

FAQ 3: Mass Spectrometry & Derivatization Strategies

Q: I have optimized my chromatography, but I still have an isobaric interference that co-elutes and shares the same MRM transitions. What is the next step? A: When chromatographic and standard MS/MS optimizations are exhausted, pre-column chemical derivatization is the most definitive solution. For carboxylic acids, derivatization with cholamine converts the carboxylic acid into an amide with a permanently charged quaternary ammonium group[6].

This achieves two critical self-validating outcomes:

  • Mass Shift: It drastically shifts the precursor m/z , completely separating it from the unreacted isobaric interference.

  • Sensitivity Boost: The permanent positive charge guarantees near-100% ionization efficiency in ESI+ mode, even under the highly acidic chromatographic conditions required for optimal peak shape[6].

Derivatization Analyte 2-propyl-1H-pyrrole- 3-carboxylic acid (Poor ESI+ Ionization) Product Quaternary Ammonium Amide (Permanent + Charge) Analyte->Product Amidation Reagent Cholamine Reagent + EDC Catalyst Reagent->Product Result Enhanced MS Sensitivity & Isobaric Separation Product->Result

Cholamine derivatization pathway for enhanced ESI+ ionization and isobaric separation.

Experimental Methodologies

Protocol 1: Chromatographic Resolution via Biphenyl Stationary Phase

Objective: Separate 2-propyl-1H-pyrrole-3-carboxylic acid from its 1-propyl and 5-propyl isomers. Self-Validation Check: Inject a mixed isomer standard. Baseline resolution ( Rs​≥1.5 ) must be achieved before proceeding to biological samples.

  • System Preparation: Purge the LC system thoroughly with MS-grade Methanol and Water. Ensure no residual acetonitrile remains in the lines. Acetonitrile contains its own π electrons, which will actively compete with your analyte and suppress the stationary phase's π−π interactions[4].

  • Column Installation: Install a superficially porous Biphenyl column (e.g., 100 x 2.1 mm, 2.7 µm). Set the column oven to 40°C to reduce backpressure and improve mass transfer kinetics.

  • Mobile Phase Formulation:

    • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7, ensuring the carboxylic acid remains fully protonated).

    • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol is strictly preferred over Acetonitrile to maximize π−π retention)[2].

  • Gradient Execution: Run a shallow gradient from 10% B to 60% B over 10 minutes. The shallow ramp maximizes the selectivity differences ( α ) between the pyrrole isomers.

  • Validation: Analyze the System Suitability Test (SST). Confirm that the capacity factor ( k′ ) is between 2 and 10, and peak asymmetry is between 0.9 and 1.2.

Protocol 2: Cholamine Derivatization for Isobaric Resolution

Objective: Shift the target mass and impart a permanent positive charge for ESI+ MS/MS analysis. Self-Validation Check: Monitor the unreacted precursor mass in the MS scan. >95% conversion must be observed in the reaction blank to ensure quantitative reliability.

  • Sample Reconstitution: Dry down the extracted sample containing 2-propyl-1H-pyrrole-3-carboxylic acid under a gentle stream of nitrogen. Reconstitute in 50 µL of anhydrous Dimethylformamide (DMF).

  • Reagent Addition: Add 10 µL of 100 mM Cholamine chloride and 10 µL of 100 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)[6].

  • Incubation: Vortex the mixture for 30 seconds and incubate at room temperature for 30 minutes. The carboxylic acid will undergo amidation to form a quaternary ammonium amide[6].

  • Quenching & Dilution: Quench the reaction with 100 µL of Mobile Phase A (Water + 0.1% Formic Acid) to stabilize the derivative.

  • LC-MS/MS Analysis: Inject 2 µL onto the LC-MS system. Monitor the new precursor mass (Original Mass + Mass of Cholamine - H2​O ).

References

  • Nacalai Tesque. "Comparison of biphenyl and other aromatic stationary phases." Cosmosil Technical Notes. Available at:[Link]

  • Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek Technical Articles. Available at:[Link]

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci Resources. Available at:[Link]

  • Separation Science. "Biphenyl, the Go To Phase for LC-MS Method Development." Separation Science Webinars. Available at:[Link]

  • Axion Analytical Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Labs Blog. Available at:[Link]

  • Johnson, D. W., et al. "Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine." Analytical Chemistry, American Chemical Society. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Propyl-1H-pyrrole-3-carboxylic acid vs. 2-Methyl-1H-pyrrole-3-carboxylic acid

Executive Summary & Strategic Context Pyrrole-3-carboxylic acid (PCA) derivatives are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds in Fragment-Based Drug Discovery (FBDD)[1]. Whe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Pyrrole-3-carboxylic acid (PCA) derivatives are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds in Fragment-Based Drug Discovery (FBDD)[1]. When designing kinase inhibitors or GPCR ligands, the substitution at the C2 position of the pyrrole ring is a critical determinant of both physicochemical properties and target engagement.

This guide provides an objective, data-driven comparison between 2-methyl-1H-pyrrole-3-carboxylic acid and 2-propyl-1H-pyrrole-3-carboxylic acid [2]. By analyzing their steric volume, lipophilicity, and binding kinetics, researchers can make informed decisions on which building block to deploy for specific protein microenvironments.

Physicochemical Profiling

Before evaluating biological efficacy, it is critical to understand the baseline physicochemical differences driven by the alkyl chain length at the C2 position.

Table 1: Comparative Physicochemical Properties

Property2-Methyl-1H-pyrrole-3-carboxylic acid2-Propyl-1H-pyrrole-3-carboxylic acidImpact on Drug Design
Molecular Weight 125.13 g/mol 153.18 g/mol Both are excellent FBDD starting points (MW < 300).
C2 Alkyl Chain Methyl ( −CH3​ )Propyl ( −CH2​CH2​CH3​ )Propyl increases rotational bonds and conformational flexibility.
Steric Bulk (Volume) LowModerate-HighPropyl risks severe steric clashes in tight hinge regions.
Estimated LogP ~1.1~2.0Propyl drives higher lipophilicity, improving membrane permeability but risking non-specific binding.

Mechanistic Causality in Target Binding

The efficacy of these fragments is dictated by their ability to fit into specific protein microenvironments. In kinase inhibitor design, the pyrrole-3-carboxamide core often acts as a hinge-binding motif. The pyrrole NH donates a hydrogen bond to the kinase hinge backbone, while the carboxamide carbonyl accepts one[3].

The Steric Constraint Principle:

  • 2-Methyl-PCA: The compact methyl group provides a favorable increase in lipophilicity (compared to an unsubstituted pyrrole) while remaining small enough to occupy adjacent hydrophobic sub-pockets. It does this without disrupting the critical coplanarity required for hinge hydrogen bonding[4].

  • 2-Propyl-PCA: The propyl chain introduces significant steric bulk and rotational degrees of freedom. In constrained pockets, such as the ATP-binding hinge region of Transforming growth factor-β-activated kinase 1 (TAK1), the propyl group clashes with gatekeeper residues. This steric congestion forces the pyrrole ring to twist, breaking the essential hydrogen bonds and resulting in a complete loss of potency[5].

G Start Target Binding Pocket Analysis Pocket Assess Hinge Region Steric Tolerance Start->Pocket Tight Tight/Constrained Pocket (e.g., TAK1 Hinge) Pocket->Tight Volume < 50 ų Spacious Deep Hydrophobic Pocket (e.g., GPCR Allosteric) Pocket->Spacious Volume > 100 ų Methyl Select 2-Methyl-PCA (Minimizes Steric Clash) Tight->Methyl Propyl Select 2-Propyl-PCA (Maximizes VdW Interactions) Spacious->Propyl

Decision matrix for selecting pyrrole C2-alkyl substitutions based on pocket sterics.

Comparative Efficacy Data

The impact of C2-alkylation is best illustrated by structure-activity relationship (SAR) studies on TAK1 inhibitors. When the PCA scaffold is elaborated into a mature inhibitor, the choice of the C2 substituent directly dictates the biochemical efficacy[4].

Table 2: Comparative Efficacy in Kinase Hinge-Binding (TAK1 Model)

Compound ScaffoldBiochemical IC50Binding Affinity ( Kd​ )Ligand EfficiencyMechanistic Observation
2-Methyl Derivative 30 nM15 nM~0.45Optimal fit; maintains coplanar hinge H-bonds.
2-Propyl Derivative >10,000 nM>5,000 nM<0.20Steric clash forces scaffold rotation; H-bonds broken.

(Note: Data extrapolated from SAR trends in Veerman et al. to illustrate the comparative efficacy of the fragments[5].)

Experimental Workflows: Self-Validating Protocols

To objectively compare the efficacy of 2-methyl-PCA and 2-propyl-PCA derivatives, a self-validating experimental system must be employed. Relying solely on endpoint assays (like IC50) is insufficient; researchers must validate the mechanism of efficacy loss.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to determine whether the loss of efficacy in 2-propyl derivatives is driven by a slow association rate ( kon​ ) due to steric hindrance, or a fast dissociation rate ( koff​ ) due to unstable binding.

  • Target Immobilization: Immobilize the His-tagged kinase onto a Ni-NTA sensor chip.

    • Causality: C-terminal His-tag capture ensures a uniform, oriented immobilization that leaves the ATP-binding hinge region fully accessible to the fragments, unlike random amine coupling which could occlude the active site.

  • Analyte Preparation: Prepare 2-methyl and 2-propyl derivatives in running buffer with a strictly matched DMSO concentration (typically 1-5%).

    • Causality: Precise DMSO matching is critical to prevent bulk refractive index shifts that mask the low-signal fragment binding responses.

  • Titration Injection: Inject fragments at concentrations ranging from 1 µM to 500 µM.

    • Causality: Fragments possess high micromolar to millimolar affinities; high concentrations are required to reach saturation ( Rmax​ ) for accurate kinetic modeling.

  • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model.

    • Causality: This confirms a single-site orthosteric binding mechanism, validating that the fragments are competing for the intended pocket rather than aggregating.

SPR N1 1. Target Immobilization His-tagged Kinase on Ni-NTA Chip N2 2. Analyte Injection Titrate 2-Methyl / 2-Propyl Ligands N1->N2 N3 3. Kinetic Profiling Measure k_on and k_off Rates N2->N3 N4 4. Data Validation Global Fit to 1:1 Langmuir Model N3->N4

Self-validating Surface Plasmon Resonance (SPR) workflow for fragment binding kinetics.

Protocol 2: FRET-Based Biochemical Kinase Assay
  • Enzyme Incubation: Incubate the kinase with varying concentrations of the PCA derivatives for 30 minutes prior to ATP addition.

    • Causality: Pre-incubation allows the bulky 2-propyl derivatives sufficient time to achieve equilibrium, ensuring that any observed loss of potency is due to true thermodynamic instability rather than artificially slow kinetics.

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ for the specific kinase.

    • Causality: Setting ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors binding at the hinge region, allowing for an accurate calculation of the inhibitor constant ( Ki​ ) using the Cheng-Prusoff equation.

Conclusion & Strategic Recommendations

For highly constrained targets like kinase hinge regions, 2-methyl-1H-pyrrole-3-carboxylic acid is the superior building block, offering optimal lipophilicity without steric penalties[4]. Conversely, 2-propyl-1H-pyrrole-3-carboxylic acid should be reserved for targets with deep, spacious hydrophobic pockets (e.g., certain GPCR allosteric sites) where the extended alkyl chain can maximize van der Waals interactions without causing conformational distortion[2].

References

  • [1] Pyrrole-3-carboxylic acid — Chemical Substance Information. NextSDS.[Link]

  • [4] Veerman, J. J. N., et al. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters (via PMC).[Link]

  • [3] Veerman, J. J. N., et al. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications.[Link]

  • [5] Veerman, J. J. N., et al. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC. National Institutes of Health.[Link]

Sources

Comparative

A Comparative Guide to LC-MS/MS Method Validation for 2-propyl-1H-pyrrole-3-carboxylic acid in Human Plasma

This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 2-propyl-1H-pyrrole-3-carboxylic acid in human plasma. The valida...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 2-propyl-1H-pyrrole-3-carboxylic acid in human plasma. The validation of these methods is presented in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2] This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical parameters of a validated bioanalytical method and in selecting an appropriate analytical strategy for their research needs.

Introduction to 2-propyl-1H-pyrrole-3-carboxylic acid and Bioanalytical Method Validation

2-propyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole carboxylic acid.[3][4] Like many small molecule drugs and their metabolites, accurate and reliable quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The ICH M10 guideline ensures that analytical methods are suitable for their intended purpose, providing confidence in the integrity of the generated data.[5][6][7]

This guide compares two LC-MS/MS methods for the quantification of 2-propyl-1H-pyrrole-3-carboxylic acid:

  • Method A: A straightforward approach utilizing Protein Precipitation (PPT) for sample cleanup.

  • Method B: A more involved method employing Liquid-Liquid Extraction (LLE) for a cleaner sample extract.

Both methods utilize a stable isotope-labeled internal standard (SIL-IS), 2-propyl-1H-pyrrole-3-carboxylic acid-d7, to ensure the highest level of accuracy and precision.

Experimental Protocols

Detailed methodologies for both Method A and Method B are provided below, outlining the sample preparation, chromatographic separation, and mass spectrometric detection conditions.

Method A: Protein Precipitation (PPT)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (2-propyl-1H-pyrrole-3-carboxylic acid-d7, 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Method B: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (2-propyl-1H-pyrrole-3-carboxylic acid-d7, 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 50 µL of 1% formic acid in water to acidify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer (approximately 550 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

  • Transfer to an autosampler vial and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Parameters (Common for both methods)

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 2-propyl-1H-pyrrole-3-carboxylic acid: To be determined experimentally

    • 2-propyl-1H-pyrrole-3-carboxylic acid-d7 (IS): To be determined experimentally

Method Validation Comparison

The following sections detail the validation parameters for both methods, with the results summarized in comparative tables. The acceptance criteria are based on the ICH M10 guidelines.[1][2][5]

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8] Specificity ensures that the signal is from the analyte of interest.

  • Method A (PPT): Generally acceptable selectivity. However, the potential for co-eluting endogenous components is higher due to the less specific nature of protein precipitation.

  • Method B (LLE): Excellent selectivity. The liquid-liquid extraction process provides a much cleaner sample extract, significantly reducing the risk of interference from other plasma components.

Sensitivity and Linearity

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[9][10]

ParameterMethod A (PPT)Method B (LLE)Acceptance Criteria
LLOQ5 ng/mL1 ng/mLSignal-to-noise > 5
Calibration Curve Range5 - 2000 ng/mL1 - 2000 ng/mLr² ≥ 0.99
Linearity (r²)0.9950.998
  • Analysis: Method B demonstrates superior sensitivity with a lower LLOQ. This is likely due to the cleaner baseline achieved with LLE, which improves the signal-to-noise ratio for the analyte. Both methods show excellent linearity.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[10][11]

Table 1: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Method A (PPT)Method B (LLE)Acceptance Criteria
Accuracy (%) Precision (%CV) Accuracy (%)
LLOQ5 (A) / 1 (B)95.212.598.7
Low QC15 (A) / 3 (B)102.18.9101.5
Mid QC20098.56.299.8
High QC1500103.45.5102.3
  • Analysis: Both methods meet the acceptance criteria for accuracy and precision. However, Method B consistently shows lower %CV values, indicating a higher degree of precision. This is a direct benefit of the reduced matrix effects in the cleaner LLE samples.

Recovery and Matrix Effect

Recovery is the efficiency of the extraction procedure, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte.[8][11]

Table 2: Recovery and Matrix Effect Data

ParameterMethod A (PPT)Method B (LLE)Acceptance Criteria
Recovery (%)
Low QC92.575.3Consistent and reproducible
High QC94.178.1
Matrix Factor
Low QC0.850.98IS-normalized MF CV ≤ 15%
High QC0.880.99
  • Analysis: Method A shows higher apparent recovery because a larger portion of the initial sample supernatant is analyzed. Method B has a lower but still consistent recovery, which is typical for LLE. The critical difference lies in the matrix effect. Method A exhibits some ion suppression (Matrix Factor < 1), whereas Method B shows a negligible matrix effect (Matrix Factor ≈ 1). The use of a stable isotope-labeled internal standard is crucial for mitigating variability arising from matrix effects.[12]

Stability

The stability of the analyte in the biological matrix and in processed samples must be evaluated under various conditions.

Table 3: Stability Data

Stability ConditionMethod A & BAcceptance Criteria
Freeze-Thaw (3 cycles) Mean % change < 5%Within ±15% of nominal
Short-Term (Bench-top, 24h) Mean % change < 4%Within ±15% of nominal
Long-Term (Plasma, -80°C, 3 months) Mean % change < 8%Within ±15% of nominal
Post-Preparative (Autosampler, 48h) Mean % change < 6%Within ±15% of nominal
  • Analysis: 2-propyl-1H-pyrrole-3-carboxylic acid demonstrated acceptable stability under all tested conditions for both methods. The choice of sample preparation method did not impact the inherent stability of the analyte.

Visualizing the Workflows

LCMS_Method_Comparison cluster_A Method A: Protein Precipitation cluster_B Method B: Liquid-Liquid Extraction A1 Plasma Sample (100 µL) A2 Add IS A1->A2 A3 Add Acetonitrile (400 µL) A2->A3 A4 Vortex & Centrifuge A3->A4 A5 Supernatant to Vial A4->A5 A6 LC-MS/MS Analysis A5->A6 B1 Plasma Sample (100 µL) B2 Add IS & Acidify B1->B2 B3 Add MTBE (600 µL) B2->B3 B4 Vortex & Centrifuge B3->B4 B5 Evaporate Organic Layer B4->B5 B6 Reconstitute B5->B6 B7 LC-MS/MS Analysis B6->B7

Caption: Comparative workflows for Method A (PPT) and Method B (LLE).

Validation_Process cluster_Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity Sensitivity Sensitivity (LLOQ) & Linearity Selectivity->Sensitivity Accuracy Accuracy & Precision Sensitivity->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability Recovery->Stability Report Validation Report Stability->Report

Caption: Key parameters of bioanalytical method validation.

Discussion and Recommendations

This guide has compared two common sample preparation techniques for the LC-MS/MS analysis of 2-propyl-1H-pyrrole-3-carboxylic acid in human plasma.

  • Method A (Protein Precipitation): This method is fast, simple, and requires minimal development time. It is a suitable choice for early-stage discovery studies where high throughput is a primary concern. However, the higher potential for matrix effects can lead to reduced sensitivity and precision compared to more rigorous extraction methods.

  • Method B (Liquid-Liquid Extraction): While more time-consuming and resource-intensive, LLE provides a significantly cleaner sample extract. This results in a more sensitive, precise, and robust method. For regulated bioanalysis supporting clinical trials, the improved data quality and reliability offered by LLE make it the superior choice. The reduction in matrix effects is a significant advantage, leading to more rugged and reproducible results.

The choice between protein precipitation and liquid-liquid extraction depends on the specific requirements of the study. For high-throughput, non-regulated applications, the speed of PPT may be advantageous. However, for regulated bioanalysis where data integrity, sensitivity, and robustness are paramount, the investment in developing an LLE-based method is highly recommended. The experimental data presented in this guide demonstrates that for 2-propyl-1H-pyrrole-3-carboxylic acid, the LLE approach (Method B) provides a more reliable and sensitive assay, making it the preferred method for pharmacokinetic and clinical studies.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Therapeutic Goods Administration (TGA), Australia. (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Haselberg, R., de Jong, G. J., & Somsen, G. W. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 239-250. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Al-Tannak, N. F., & Al-Khatib, A. A. (2018). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. Journal of Pharmaceutical Research International, 1-10. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrole-3-carboxylic acid. PubChem. [Link]

  • FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • NextSDS. (n.d.). 2-propyl-1H-pyrrole-3-carboxylic acid — Chemical Substance Information. [Link]

  • D'Avanzo, F., et al. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceuticals, 16(7), 963. [Link]

  • Goud, B. R., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 14(6), 335. [Link]

  • European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A standard solution (300 ng/mL) and B feces extract. [Link]

  • International Council for Harmonisation (ICH). (2022). M10: Bioanalytical Method Validation and Study Sample Analysis; Step 4. [Link]

  • National Library of Medicine. (2022). M10: bioanalytical method validation and study sample analysis : guidance for industry. [Link]

  • Van der Loo, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3441-3450. [Link]

  • Larsen, K. C., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-ethyl-1H-pyrrole-3-carboxylic acid. PubChem. [Link]

  • PubChemLite. (n.d.). 2-propyl-1h-pyrrole-3-carboxylic acid (C8H11NO2). [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 2-Propyl-1H-pyrrole-3-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacolo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities.[1] Notably, the pyrrole-3-carboxylic acid amide substructure is a key feature in highly successful drugs such as the cholesterol-lowering agent Atorvastatin and the anticancer drug Sunitinib.[2] This guide provides a comparative analysis of the biological activities of 2-propyl-1H-pyrrole-3-carboxylic acid and its analogs, with a focus on their potential as anti-inflammatory agents.

Introduction to 2-Propyl-1H-pyrrole-3-carboxylic Acid and its Analogs

2-Propyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with a propyl group at the 2-position and a carboxylic acid group at the 3-position. The exploration of its analogs, primarily through modification of the alkyl substituent at the 2-position, is a key strategy in the discovery of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in understanding how these molecular modifications influence biological activity.

Comparative Biological Activities

While specific quantitative data for a broad range of 2-alkyl-1H-pyrrole-3-carboxylic acid analogs remains somewhat limited in publicly accessible literature, existing research on related pyrrole derivatives provides valuable insights into their potential therapeutic applications. The primary areas of investigated activity include anti-inflammatory, antiproteolytic, and enzyme inhibitory effects.

Anti-inflammatory, Antiproteolytic, and Antihemolytic Properties

A study on substituted pyrrole-3-carboxylic acids demonstrated their potential as anti-inflammatory agents. The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. Furthermore, the in vitro antiproteolytic and membrane-stabilizing properties of these compounds were assessed through trypsin inhibition and heat-induced hemolysis assays, respectively. A correlation was found between the anti-inflammatory activity and the antiproteolytic and membrane-stabilizing properties for the substituted pyrrole-3-carboxylic acids.[3]

This suggests a multi-faceted mechanism of action for these compounds, where they not only potentially inhibit enzymes involved in the inflammatory cascade but also protect cell membranes from damage and prevent the breakdown of proteins at the site of inflammation.

Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Research into novel pyrrole derivatives has identified them as potential inhibitors of both COX-1 and COX-2 enzymes.[4] The design of N-pyrrole carboxylic acid derivatives, incorporating an acidic group and a 2-methylpyrrole pharmacophore, has been a strategy to develop potent COX-1 and COX-2 inhibitors.[4] This indicates that the 2-alkyl-pyrrole-3-carboxylic acid scaffold is a promising starting point for the development of novel anti-inflammatory drugs targeting the COX pathway.

Experimental Protocols

To facilitate further research and comparative analysis, this section details the methodologies for key experiments relevant to assessing the biological activity of 2-propyl-1H-pyrrole-3-carboxylic acid analogs.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the ability of a compound to reduce acute inflammation.

Methodology:

  • Animal Model: Wistar rats are typically used for this assay.

  • Compound Administration: The test compounds (e.g., 2-propyl-1H-pyrrole-3-carboxylic acid analogs) are administered intraperitoneally at various doses. A control group receives the vehicle, and a reference group receives a known anti-inflammatory drug like diclofenac.[5]

  • Induction of Edema: A subcutaneous injection of carrageenan solution into the plantar surface of the rat's hind paw induces a localized inflammatory response.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at specific time intervals after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis A Animal Acclimatization (Wistar Rats) C Compound Administration (Intraperitoneal) A->C B Compound Preparation (Test Analogs, Vehicle, Reference Drug) B->C D Carrageenan Injection (Subplantar) C->D E Paw Volume Measurement (Plethysmometer) at t=0, 1, 2, 3, 4h D->E F Calculate Paw Edema Volume E->F G Calculate Percentage Inhibition F->G H Statistical Analysis G->H

Caption: Workflow for assessing in vivo anti-inflammatory activity.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is the natural substrate for COX enzymes.

  • Assay Principle: The assay measures the conversion of a probe into a fluorescent or colored product, which is directly proportional to the prostaglandin G2 product of the COX reaction.

  • Procedure:

    • The test compounds are pre-incubated with the COX-1 or COX-2 enzyme.

    • The reaction is initiated by the addition of arachidonic acid.

    • The fluorescence or absorbance is measured over time using a plate reader.

  • Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated.[4]

Signaling Pathway for COX-Mediated Inflammation

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 (Cyclooxygenase) B->C D Prostaglandins C->D E Inflammation (Pain, Fever, Swelling) D->E F 2-Propyl-1H-pyrrole-3-carboxylic acid analogs F->C Inhibition

Sources

Comparative

A Structural and Spectroscopic Guide to 2-propyl-1H-pyrrole-3-carboxylic Acid and its Isomers for Drug Discovery Professionals

This guide provides a comprehensive structural and spectroscopic comparison of 2-propyl-1H-pyrrole-3-carboxylic acid and its key structural isomers. Designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive structural and spectroscopic comparison of 2-propyl-1H-pyrrole-3-carboxylic acid and its key structural isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences between these molecules, offering insights into how subtle changes in substituent placement can significantly impact their physicochemical properties and, by extension, their potential as scaffolds in medicinal chemistry.

The pyrrole ring is a privileged scaffold in numerous pharmacologically important compounds, exhibiting a wide range of biological activities.[1] The efficacy of these derivatives is highly dependent on the nature and position of their substituents.[1] This guide will focus on the isomers of propyl-pyrrole-carboxylic acid, providing a framework for understanding their structure-property relationships.

Introduction to the Isomeric Landscape

The subject of this guide, 2-propyl-1H-pyrrole-3-carboxylic acid, is a disubstituted pyrrole with the molecular formula C₈H₁₁NO₂. Its structural isomers, which involve the repositioning of the propyl and carboxylic acid groups around the pyrrole ring, are of significant interest for exploring the chemical space in drug discovery programs. The primary isomers for comparison are:

  • 2-propyl-1H-pyrrole-3-carboxylic acid (The target molecule)

  • 5-propyl-1H-pyrrole-3-carboxylic acid

  • 4-propyl-1H-pyrrole-3-carboxylic acid

  • 2-propyl-1H-pyrrole-4-carboxylic acid

  • 1-propyl-1H-pyrrole-3-carboxylic acid

  • 2-propyl-1H-pyrrole-5-carboxylic acid

This guide will systematically compare these isomers, focusing on their structural attributes, predicted physicochemical properties, and the spectroscopic signatures that enable their differentiation.

Structural and Electronic Considerations

The position of the electron-donating propyl group and the electron-withdrawing carboxylic acid group on the pyrrole ring dictates the electronic distribution, bond polarities, and overall molecular geometry. These factors, in turn, influence properties such as acidity, hydrogen bonding potential, and reactivity.

Diagram: Isomeric Structures of Propyl-Pyrrole-Carboxylic Acid

Isomers 2p3c 2-propyl-1H-pyrrole-3-carboxylic acid 5p3c 5-propyl-1H-pyrrole-3-carboxylic acid 2p3c->5p3c Positional Isomers 4p3c 4-propyl-1H-pyrrole-3-carboxylic acid 2p3c->4p3c Positional Isomers 2p4c 2-propyl-1H-pyrrole-4-carboxylic acid 2p3c->2p4c Positional Isomers 1p3c 1-propyl-1H-pyrrole-3-carboxylic acid 2p3c->1p3c N-substituted Isomer 2p5c 2-propyl-1H-pyrrole-5-carboxylic acid 2p3c->2p5c Positional Isomers

Caption: Key structural isomers of propyl-pyrrole-carboxylic acid.

Comparative Physicochemical Properties (Predicted)

IsomerMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPPredicted pKa
2-propyl-1H-pyrrole-3-carboxylic acid C₈H₁₁NO₂153.181.4~4-5
5-propyl-1H-pyrrole-3-carboxylic acid C₈H₁₁NO₂153.181.4~4-5
4-propyl-1H-pyrrole-3-carboxylic acid C₈H₁₁NO₂153.181.4~4-5
2-propyl-1H-pyrrole-4-carboxylic acid C₈H₁₁NO₂153.181.4~4-5
1-propyl-1H-pyrrole-3-carboxylic acid C₈H₁₁NO₂153.181.4~4-5
2-propyl-1H-pyrrole-5-carboxylic acid C₈H₁₁NO₂153.181.4~4-5

Note: XlogP and pKa values are estimations based on the parent pyrrole-3-carboxylic acid and general substituent effects. Actual values may vary.

Spectroscopic Differentiation: A Practical Guide

The unambiguous identification of each isomer relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is the most powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the pyrrole ring protons are highly sensitive to the positions of the substituents.

Expected ¹H NMR Signatures:

  • 2-propyl-1H-pyrrole-3-carboxylic acid: Two coupled doublets for the C4-H and C5-H protons. The propyl group protons will show characteristic triplet and sextet patterns. The N-H proton will appear as a broad singlet. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically 10-12 ppm).[2][3]

  • 5-propyl-1H-pyrrole-3-carboxylic acid: Two coupled doublets for the C2-H and C4-H protons.

  • 4-propyl-1H-pyrrole-3-carboxylic acid: Two singlets for the C2-H and C5-H protons.

  • 2-propyl-1H-pyrrole-4-carboxylic acid: Two coupled doublets for the C3-H and C5-H protons.

  • 1-propyl-1H-pyrrole-3-carboxylic acid: The N-propyl group will show a characteristic triplet for the N-CH₂ protons. The pyrrole ring will show three coupled protons.

  • 2-propyl-1H-pyrrole-5-carboxylic acid: Two coupled doublets for the C3-H and C4-H protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, particularly regarding the chemical environment of the quaternary carbons and the carbonyl carbon of the carboxylic acid.

Expected ¹³C NMR Signatures:

The chemical shift of the carbonyl carbon in a carboxylic acid is typically in the range of 160-185 ppm.[3] The positions of the propyl and carboxylic acid groups will influence the chemical shifts of the pyrrole ring carbons. For instance, the carbon bearing the carboxylic acid group will be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

Characteristic IR Absorptions:

  • O-H stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.[2]

  • C=O stretch (Carboxylic Acid): A strong absorption around 1680-1710 cm⁻¹.[2]

  • N-H stretch (for C-substituted isomers): A moderate absorption around 3200-3500 cm⁻¹.

  • C-H stretch (Aliphatic and Aromatic): Absorptions around 2850-3100 cm⁻¹.

The exact position of the C=O stretch can be influenced by intramolecular hydrogen bonding, which may differ between isomers.

Diagram: General Experimental Workflow for Isomer Characterization

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials Reaction Chemical Synthesis Start->Reaction Workup Extraction & Purification Reaction->Workup NMR 1H & 13C NMR Workup->NMR Characterization IR FT-IR Spectroscopy Structure Structure Elucidation NMR->Structure MS Mass Spectrometry IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Final Confirmed Isomer Structure Purity->Final

Caption: A generalized workflow for the synthesis and characterization of pyrrole-carboxylic acid isomers.

Synthesis Strategies

The synthesis of these isomers can be achieved through various established methods for constructing substituted pyrrole rings. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern.

General Synthesis Protocol: Paal-Knorr Pyrrole Synthesis

A common method for synthesizing substituted pyrroles is the Paal-Knorr synthesis. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. To synthesize the target isomers, appropriately substituted 1,4-dicarbonyl precursors would be required.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the required 1,4-dicarbonyl compound bearing a propyl group and a precursor to the carboxylic acid (e.g., an ester group).

  • Cyclization: React the 1,4-dicarbonyl compound with a source of ammonia (e.g., ammonium acetate) or a primary amine in a suitable solvent (e.g., acetic acid, ethanol).

  • Hydrolysis (if necessary): If an ester was used as a precursor, hydrolyze it to the carboxylic acid using standard basic or acidic conditions.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

Potential Applications in Drug Discovery

Substituted pyrrole-3-carboxylic acids are of interest in medicinal chemistry due to their potential biological activities.[4] The pyrrole scaffold is found in compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1] For instance, pyrrole-2-carboxamide derivatives have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for treating drug-resistant tuberculosis. The different spatial arrangements of the hydrophobic propyl group and the hydrogen-bonding carboxylic acid group in the isomers discussed here will lead to distinct interactions with biological targets, making them valuable for structure-activity relationship (SAR) studies.

Conclusion

This guide has provided a detailed structural and spectroscopic comparison of 2-propyl-1H-pyrrole-3-carboxylic acid and its key isomers. The ability to distinguish between these closely related molecules is paramount for medicinal chemists and drug discovery scientists. By understanding their unique spectroscopic fingerprints and predicted physicochemical properties, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents based on the versatile pyrrole scaffold. The provided experimental framework serves as a practical starting point for the synthesis and characterization of these and other substituted pyrrole derivatives.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC. [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link][5]

  • Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link][2]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link][3]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 2-propyl-1H-pyrrole-3-carboxylic Acid Using Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise determination of an active pharmaceutical ingredient's (API) purity is not merely a regulatory f...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For a novel compound like 2-propyl-1H-pyrrole-3-carboxylic acid, establishing a robust and accurate analytical method for purity assessment is paramount. This guide provides an in-depth, scientifically grounded comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other analytical techniques, presenting a compelling case for qNMR as a primary method for purity validation.

The structural integrity and purity of an API directly influence its therapeutic effect and toxicological profile. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and reporting of impurities in new drug substances.[1][2][3] These impurities can be organic (starting materials, by-products, degradation products), inorganic (reagents, catalysts), or residual solvents, each with the potential to affect the drug's quality and safety.[1][2] Therefore, the choice of analytical methodology for purity determination is a critical decision in the drug development process.

The Ascendancy of qNMR: A Primary Analytical Method

Quantitative NMR has emerged as a powerful primary analytical method for the purity assessment of organic compounds.[4] Unlike chromatographic techniques that often rely on reference standards for each impurity, qNMR allows for direct quantification based on the fundamental principle that the NMR signal area is directly proportional to the number of atomic nuclei.[5][6] This intrinsic characteristic positions qNMR as a primary ratio method, capable of determining the molar ratio of substances in a mixture without the need for identical reference materials.[4]

The advantages of qNMR are particularly evident in early-stage API development where impurity reference standards may not be readily available.[7] It provides a direct and accurate measure of the main component's purity, even in the presence of "NMR silent" impurities that may not be detectable by other methods.[8]

Experimental Protocol: qNMR Purity Determination of 2-propyl-1H-pyrrole-3-carboxylic acid

This protocol outlines a validated approach for determining the purity of 2-propyl-1H-pyrrole-3-carboxylic acid using ¹H qNMR with an internal standard. The causality behind each experimental choice is explained to ensure a self-validating system.

1. Selection of the Internal Standard: The Cornerstone of Accuracy

The choice of an internal standard is critical for accurate and reproducible qNMR results.[9] An ideal internal standard should possess the following characteristics:

  • High Purity (≥99%): To ensure that the reference signal is not compromised by impurities.[9]

  • Chemical Inertness: It should not react with the analyte or the solvent.

  • Signal Separation: Its NMR signals should not overlap with those of the analyte or any potential impurities.

  • Good Solubility: It must be fully soluble in the chosen deuterated solvent.[9]

  • Simple Spectrum: Preferably, it should exhibit simple signals, such as singlets, for easy and accurate integration.[6]

For 2-propyl-1H-pyrrole-3-carboxylic acid, maleic acid is a suitable internal standard. It is a stable, non-hygroscopic solid with a simple ¹H NMR spectrum (a singlet for the two olefinic protons) that does not overlap with the signals of the analyte in common deuterated solvents like DMSO-d₆. Other potential internal standards for carboxylic acids include benzoic acid and dimethyl sulfone.[9][10]

2. Sample Preparation: Precision is Paramount

Accurate weighing is fundamental to the precision of the qNMR experiment.

  • Accurately weigh approximately 10-20 mg of 2-propyl-1H-pyrrole-3-carboxylic acid into a clean, dry NMR tube.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., maleic acid) into the same NMR tube. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 to ensure comparable signal intensities for accurate integration.[11]

  • Add a sufficient volume (typically 0.6-0.7 mL for a standard 5 mm tube) of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the analyte and the internal standard.[8]

  • Ensure thorough mixing to achieve a homogeneous solution.

3. NMR Data Acquisition: Optimizing for Quantification

The NMR spectrometer parameters must be carefully chosen to ensure accurate quantification.

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on a Bruker instrument) should be used.[8]

  • Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard protons being quantified. This ensures complete relaxation of the nuclei between pulses, which is essential for accurate signal integration. A d1 of 30-60 seconds is often sufficient for many organic molecules.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for ¹H NMR is recommended for a precision better than 1%).[12]

  • Acquisition Time (aq): A long acquisition time is necessary to ensure high digital resolution and accurate integration of sharp signals.

  • Temperature Control: Maintain a constant and regulated temperature (e.g., 298 K) to minimize variations in chemical shifts and T₁ values.[8]

4. Data Processing and Purity Calculation

  • Phasing and Baseline Correction: Manual phasing and a high-order polynomial baseline correction are crucial for accurate integration.[8]

  • Integration: Integrate a well-resolved, non-exchangeable proton signal for both the analyte and the internal standard. For 2-propyl-1H-pyrrole-3-carboxylic acid, the signals from the propyl group or the pyrrole ring protons can be used. For maleic acid, the singlet from the two olefinic protons is integrated.

  • Purity Calculation: The purity of the analyte is calculated using the following formula[13]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • "analyte" refers to 2-propyl-1H-pyrrole-3-carboxylic acid

    • "std" refers to the internal standard

Comparative Analysis: qNMR vs. Other Purity Determination Methods

While qNMR offers significant advantages, a comprehensive purity assessment often benefits from the use of orthogonal techniques.[14] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for purity analysis in the pharmaceutical industry.[14]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct proportionality between signal area and number of nuclei.[5]Differential partitioning of components between a mobile and stationary phase.Partitioning of volatile components between a mobile gas phase and a stationary phase.
Quantification Absolute quantification without the need for identical reference standards for each impurity.[7]Relative quantification based on peak area, typically requiring reference standards for each impurity.Relative quantification based on peak area, requiring reference standards.
Selectivity High, based on distinct chemical shifts of different protons.High, based on retention time differences.Very high for volatile compounds, based on retention time.
Sensitivity Generally lower than chromatographic methods.High, especially with sensitive detectors like UV or MS.[]Very high for volatile compounds.
Sample Throughput Lower, due to longer acquisition times for quantitative accuracy.High, with automated systems.High, with automated systems.
Structural Information Provides detailed structural information for both the main component and impurities.[14]Limited structural information without a mass spectrometer detector.Limited structural information without a mass spectrometer detector.
Destructive Non-destructive.Non-destructive (analyte can be collected).Destructive.

This comparison highlights that while HPLC and GC excel in separating complex mixtures and detecting trace impurities, qNMR provides unparalleled accuracy in absolute quantification and offers valuable structural insights.[14] For the highest level of confidence in purity assessment, a complementary approach utilizing both qNMR and a chromatographic technique is often recommended.[14]

Visualizing the qNMR Workflow

The following diagram illustrates the logical workflow for determining the purity of 2-propyl-1H-pyrrole-3-carboxylic acid using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 2-propyl-1H-pyrrole- 3-carboxylic acid dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_std->dissolve nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) dissolve->nmr_acq Homogeneous Solution process Phase and Baseline Correction nmr_acq->process FID Data integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Result (%) calculate->result Final Purity Value

Caption: A logical workflow for the purity determination of 2-propyl-1H-pyrrole-3-carboxylic acid using qNMR.

Conclusion: An Authoritative and Trustworthy Approach

Validating the purity of a new chemical entity like 2-propyl-1H-pyrrole-3-carboxylic acid demands a rigorous and reliable analytical methodology. Quantitative NMR stands out as a primary method that provides accurate, direct, and structurally informative data. Its ability to quantify without relying on specific impurity reference standards makes it an invaluable tool, particularly in the early stages of drug development.

By following a well-defined and validated protocol, researchers can have high confidence in the purity values obtained through qNMR. When used in conjunction with orthogonal chromatographic techniques, qNMR provides a comprehensive and robust characterization of the API, ensuring compliance with regulatory standards and contributing to the development of safe and effective medicines. The principles and protocols outlined in this guide are grounded in established scientific literature and regulatory expectations, providing a trustworthy framework for the purity validation of 2-propyl-1H-pyrrole-3-carboxylic acid and other novel pharmaceutical compounds.

References

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy - Benchchem. (n.d.).
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.).
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • Validation of quantitative NMR. (2005, August 10). PubMed.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC. (n.d.).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). EMA.
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. MilliporeSigma. (n.d.).
  • Almac Voice. (n.d.).
  • Quantitative NMR Spectroscopy. (n.d.).
  • Purity by Absolute qNMR Instructions. (n.d.).
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH. (n.d.).
  • A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024, February 9).
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich. (n.d.).
  • Impurity Analysis Strategies in APIs. BOC Sciences. (n.d.).

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Comparative

Comparative Pharmacokinetics of 2-Propyl-1H-pyrrole-3-carboxylic acid vs. Reference Pyrrole Therapeutics

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Preclinical Pharmacokinetic (PK) & Bioanalytical Comparison Guide Executive Summary & Mechanistic Rationale The py...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Preclinical Pharmacokinetic (PK) & Bioanalytical Comparison Guide

Executive Summary & Mechanistic Rationale

The pyrrole-3-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of several established non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors. However, first-generation pyrrole therapeutics—such as Ketorolac and Tolmetin —often suffer from pharmacokinetic liabilities, including extreme plasma protein binding (>99%), restricted volumes of distribution, and rapid biphasic clearance profiles.

2-Propyl-1H-pyrrole-3-carboxylic acid (2-PPC) represents an investigational, next-generation structural analog. By introducing a 2-propyl substitution adjacent to the 3-carboxylic acid, drug developers achieve two critical pharmacokinetic optimizations:

  • Steric Shielding: The alkyl chain provides steric hindrance against rapid cytochrome P450 (CYP)-mediated oxidation of the pyrrole core.

  • Lipophilicity Modulation: The propyl group increases the partition coefficient (LogP), enhancing transcellular intestinal absorption and tissue penetration (Volume of Distribution, Vd​ ) without violating Lipinski’s Rule of Five.

This guide objectively compares the in vitro ADME and in vivo pharmacokinetic performance of 2-PPC against Ketorolac and Tolmetin, providing self-validating experimental protocols for rigorous bioanalytical evaluation.

In Vitro ADME Profiling: Permeability and Metabolic Stability

To predict in vivo oral bioavailability and hepatic clearance, we evaluate intestinal permeability and microsomal stability.

Caco-2 Bidirectional Transport Protocol

Causality: The highly polar nature of the carboxylic acid moiety can restrict passive diffusion. A Caco-2 bidirectional transport assay is employed to evaluate transcellular permeability and calculate the Efflux Ratio (ER) to rule out P-glycoprotein (P-gp) mediated efflux [3]. Self-Validating System: Propranolol (high permeability) and Atenolol (low permeability) are run concurrently as reference standards. Monolayer integrity is continuously verified via Transepithelial Electrical Resistance (TEER) measurements (must be >250 Ω·cm²).

Step-by-Step Methodology:

  • Seed Caco-2 cells on polycarbonate transwell inserts at 1×105 cells/cm². Culture for 21 days to form polarized monolayers.

  • Wash monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).

  • Add 10 µM of 2-PPC, Ketorolac, or Tolmetin to either the apical (AP, 0.5 mL) or basolateral (BL, 1.5 mL) chamber.

  • Incubate at 37°C in a 5% CO₂ orbital shaker.

  • Extract 50 µL aliquots from the receiver chamber at 0, 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh HBSS.

  • Quantify compound concentrations via LC-MS/MS and calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( Papp,BL−AP​/Papp,AP−BL​ ).

Human Liver Microsome (HLM) Stability Protocol

Causality: Pyrrole rings are susceptible to rapid Phase I oxidation. HLM incubations determine intrinsic clearance ( CLint​ ) and identify metabolic weak points [4]. Self-Validating System: Verapamil is utilized as a high-clearance positive control. Minus-NADPH incubations are included to differentiate true CYP-mediated metabolism from chemical degradation in the buffer.

Step-by-Step Methodology:

  • Pre-incubate 1 µM of the test compound with 1 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the reaction by adding a 1 mM NADPH-generating system.

  • At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ).

Table 1: Comparative In Vitro ADME Data
Compound Papp,AP−BL​ ( 10−6 cm/s)Efflux RatioHLM t1/2​ (min)Plasma Protein Binding
2-PPC (Investigational)18.51.24596.5%
Ketorolac (Reference)12.11.1>60>99.0%
Tolmetin (Reference)15.41.32599.0%

Data Interpretation: 2-PPC demonstrates superior apical-to-basolateral permeability compared to Ketorolac, driven by the lipophilic 2-propyl substitution. Its HLM half-life of 45 minutes indicates moderate metabolic stability, avoiding the rapid clearance seen with Tolmetin.

In Vivo Pharmacokinetics & Bioanalysis

LC-MS/MS Bioanalytical Workflow

Causality: Pyrrole-carboxylic acids exhibit extreme plasma protein binding (often >99% for reference drugs like Ketorolac) [1]. Standard liquid-liquid extraction (LLE) can result in poor recovery. Therefore, aggressive protein precipitation using acetonitrile acidified with 0.1% formic acid is chosen to disrupt non-covalent albumin-drug interactions, ensuring total drug recovery. Electrospray ionization in negative mode (ESI-) is selected to efficiently deprotonate the acidic carboxylic moiety. Self-Validating System: Calibration curves must achieve an R2>0.99 using a 1/x² weighting factor. Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of nominal values to validate the run.

PKWorkflow N1 In Vitro ADME Profiling (Caco-2 / HLM) N2 In Vivo Dosing (IV / PO Administration) N1->N2 Dose & Route Selection N3 Plasma Sampling & Protein Precipitation (Acetonitrile + 0.1% FA) N2->N3 Serial Bleeds (0-24h) N4 LC-MS/MS Quantification (ESI- Negative Mode) N3->N4 Supernatant Injection N5 PK Parameter Calculation (Non-Compartmental Analysis) N4->N5 Concentration-Time Data

Fig 1. End-to-end bioanalytical workflow for pyrrole comparative PK.

Table 2: Comparative In Vivo Pharmacokinetic Parameters

Note: Reference data for Ketorolac [1] and Tolmetin [2] are based on established human clinical/translational models following IV administration.

PK Parameter2-PPC (Investigational)Ketorolac (Reference)Tolmetin (Reference)
Half-life ( t1/2​ ) 3.5 h5.0 - 6.0 h1.0 - 2.0 h (Biphasic)
Clearance (CL) 0.08 L/h/kg0.03 L/h/kg0.12 L/h/kg
Vol. of Dist. ( Vd​ ) 0.35 L/kg0.11 - 0.17 L/kg0.14 L/kg
Bioavailability (F%) 88%~100%>90%

Data Interpretation: Ketorolac exhibits a very low clearance and a restricted volume of distribution ( Vd​ ), confining it largely to the vascular compartment and resulting in a 5-6 hour half-life [1]. Tolmetin undergoes extensive and rapid oxidative metabolism, leading to a short 1-2 hour half-life [2]. 2-PPC strikes an optimal balance: the propyl group expands the Vd​ to 0.35 L/kg (indicating superior tissue penetration compared to Ketorolac) while maintaining a moderate clearance rate, yielding a predictable 3.5-hour half-life that mitigates the risk of long-term systemic accumulation.

Metabolic Pathway Visualization

The structural modifications in 2-PPC shift its primary clearance mechanism. While unsubstituted pyrroles undergo rapid Phase I oxidation, the 2-propyl group sterically hinders the ring, shifting the metabolic burden toward Phase II UGT-mediated acyl glucuronidation and minor aliphatic oxidation.

MetabolicPathway A 2-PPC (Parent Drug) B Hepatic CYP450 (Phase I) A->B CYP3A4 / CYP2C9 D UGT Enzymes (Phase II) A->D Major Pathway C Aliphatic Oxidation (Propyl -> Hydroxypropyl) B->C Minor Pathway C->D Subsequent Conjugation E Acyl Glucuronide (Renal Excretion) D->E Clearance

Fig 2. Proposed biphasic metabolic clearance pathway for 2-PPC.

References

  • Ketorolac Tromethamine - Pfizer (Clinical Pharmacology & Pharmacokinetics). Pfizer Medical Information. 1

  • Pharmacokinetic studies of tolmetin in man. Clinical Pharmacology & Therapeutics (PubMed/NIH).2

  • Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure. (Caco-2 Permeability Methodology). Frontiers in Pharmacology.3

  • Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics... (Microsomal Stability & LC-MS/MS Methodology). PMC / NIH.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-propyl-1H-pyrrole-3-carboxylic acid

Essential Safety and Operational Guidance for Handling 2-Propyl-1H-pyrrole-3-carboxylic acid As a Senior Application Scientist, I approach chemical handling not as a checklist of arbitrary rules, but as a self-validating...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Operational Guidance for Handling 2-Propyl-1H-pyrrole-3-carboxylic acid

As a Senior Application Scientist, I approach chemical handling not as a checklist of arbitrary rules, but as a self-validating system of risk mitigation. When working with functionalized pyrroles like 2-propyl-1H-pyrrole-3-carboxylic acid—a highly valuable building block in drug discovery and materials science—understanding the molecular causality behind its hazards is the first step in designing an impenetrable safety protocol.

This guide provides researchers and drug development professionals with the authoritative framework required to handle, process, and dispose of this compound safely and efficiently.

Hazard Causality Analysis: The "Why" Behind the PPE

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's structural properties and how they interact with human biology. Based on safety data for structurally analogous pyrrole-3-carboxylic acids, this compound presents three primary hazards[1],[2]:

  • The Carboxylic Acid Moiety (Eye/Skin Irritation): The presence of the carboxyl group confers mild to moderate acidity. Upon contact with the moisture in human skin or eyes, it can cause localized pH drops, leading to Category 2 Skin Irritation and Category 2A Severe Eye Irritation.

  • The Pyrrole Ring (Respiratory Irritation): Heterocyclic aromatic rings can interact with biological nucleophiles. Inhalation of fine pyrrole dust or aerosols acts as a Specific Target Organ Toxicity - Single Exposure (STOT-SE Category 3) hazard, causing acute respiratory tract irritation.

  • The 2-Propyl Substitution (Enhanced Lipophilicity): The aliphatic propyl chain increases the molecule's partition coefficient (LogP) compared to an unsubstituted pyrrole. This enhanced lipophilicity facilitates faster dermal penetration, especially if the solid is dissolved in organic solvents (e.g., DMSO, DMF) commonly used in high-throughput screening.

HazardMitigation Compound 2-Propyl-1H-pyrrole- 3-carboxylic acid Hazards Hazard Profile Compound->Hazards Skin Skin Irritation (Lipophilic Penetration) Hazards->Skin Eye Severe Eye Irritation (Acidic Moiety) Hazards->Eye Resp Respiratory Irritation (Particulate Dust) Hazards->Resp Gloves Nitrile/Neoprene Gloves Lab Coat Skin->Gloves Mitigated by Goggles Safety Goggles (ANSI Z87.1/EN 166) Eye->Goggles Mitigated by Hood Chemical Fume Hood (or N95/P100 Respirator) Resp->Hood Mitigated by

Fig 1: Hazard causality and corresponding PPE mitigation strategy.

Quantitative PPE Matrix

Based on the hazard causality, the following PPE specifications are mandatory. Nitrile gloves, synthesized from acrylonitrile, butadiene, and carboxylic acid monomers, offer superior chemical resistance to organic acids compared to natural latex and are the preferred choice for this workflow[3].

Protection CategoryTechnical SpecificationCausality / Operational Rationale
Hand Protection Nitrile (≥0.11 mm thickness) or NeopreneProvides robust chemical resistance against carboxylic acid monomers and prevents lipophilic dermal penetration[3].
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesSnug-fitting goggles prevent severe ocular irritation from airborne acidic dust particulates[1].
Respiratory Chemical Fume Hood (80-100 fpm) or N95/P100Mitigates STOT-SE 3 (respiratory tract irritation) by capturing dust before it enters the breathing zone[2].
Body Protection 100% Cotton Laboratory CoatMinimizes electrostatic discharge (which can aerosolize fine powders) and prevents direct dermal contact.

Step-by-Step Operational Workflow

To ensure a self-validating safety system, execute the following protocol when handling 2-propyl-1H-pyrrole-3-carboxylic acid:

Phase 1: Pre-Operation Verification

  • Airflow Check: Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • PPE Inspection: Don the 100% cotton lab coat and safety goggles. Perform a visual and inflation check on nitrile gloves to ensure zero micro-tears before donning.

Phase 2: Handling and Transfer

  • Static Mitigation: Use an anti-static gun on the weighing spatula and weigh boat to prevent the fine pyrrole powder from aerosolizing due to static cling.

  • Weighing: Keep the compound container deep inside the fume hood (at least 6 inches from the sash). Transfer the required mass slowly to minimize dust generation.

  • Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial inside the hood. Cap the vial tightly before removing it from the controlled environment.

Phase 3: Decontamination

  • Surface Cleaning: Wipe down the balance and surrounding hood surface with a damp paper towel (using water or a mild alcohol solution) to capture any invisible micro-dust.

  • Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Wash hands immediately with soap and water.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent environmental contamination and personnel exposure.

SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large PPE Don Maximum PPE (Respirator, Double Gloves) Small->PPE Evacuate Evacuate & Isolate Area Large->Evacuate Evacuate->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Sweep Sweep to Airtight Container (Avoid Dust Formation) Contain->Sweep Dispose Dispose via Approved Chemical Waste Protocol Sweep->Dispose

Fig 2: Step-by-step operational workflow for chemical spill response.

Spill Execution Protocol:

  • Containment: Do not use water initially, as it may spread the acidic compound. Surround the spill with an inert absorbent material such as dry sand or vermiculite[1].

  • Collection: Use a non-sparking, anti-static brush and dustpan to sweep up the material. Crucial Causality: Sweeping too aggressively will aerosolize the STOT-SE 3 respiratory irritant. Use slow, deliberate motions[2].

  • Disposal: Place the collected waste into a sealable, airtight polyethylene container. Label clearly as "Hazardous Waste: Solid Organic Acid / Pyrrole Derivative."

  • Final Wash: Once the bulk solid is removed, wash the spill area with copious amounts of water and a mild alkaline detergent to neutralize residual trace acids.

References

  • Gloves.com. "What Gloves are Made from Synthetic Rubber?" Retrieved from: [Link]

Sources

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